molecular formula C9H6O4 B1340088 4-Hydroxy-1-benzofuran-2-carboxylic acid

4-Hydroxy-1-benzofuran-2-carboxylic acid

Katalognummer: B1340088
Molekulargewicht: 178.14 g/mol
InChI-Schlüssel: NEKVJMIBJRAMTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C9H6O4 . Its structure is characterized by a benzofuran core, which is a fused system of benzene and furan rings, substituted with a carboxylic acid group at the 2-position and a hydroxyl group at the 4-position . The compound's SMILES notation is C1=CC(=C2C=C(OC2=C1)C(=O)O)O . Benzofuran derivatives are a significant class of compounds in medicinal chemistry research. Structural studies of related benzo[b]furancarboxylic acids show they often form dimers and specific intermolecular interactions in the solid state, which is a key consideration for researchers working with these materials . Furthermore, this class of compounds is widely investigated for its diverse biological potential. Scientific literature indicates that derivatives of 2- and 3-benzo[b]furancarboxylic acids have been studied for various activities, including selective cytotoxicity against human cancer cell lines, as well as antiprotozoal and antifungal properties . The presence of specific functional groups on the benzofuran scaffold is crucial for these activities. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in diagnostics, therapeutics, or any personal applications. Specific data on the mechanism of action and full spectrum of applications for 4-hydroxy-1-benzofuran-2-carboxylic acid are areas of ongoing research, and scientists are encouraged to consult the current primary scientific literature for the latest findings.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H6O4

Molekulargewicht

178.14 g/mol

IUPAC-Name

4-hydroxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H6O4/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,10H,(H,11,12)

InChI-Schlüssel

NEKVJMIBJRAMTK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=C(OC2=C1)C(=O)O)O

Herkunft des Produkts

United States
Foundational & Exploratory

4-Hydroxy-1-benzofuran-2-carboxylic acid molecular weight and structural properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Hydroxy-1-benzofuran-2-carboxylic Acid: Molecular and Structural Properties for Advanced Research

Introduction

The benzofuran scaffold is a privileged heterocyclic system ubiquitous in natural products and synthetic molecules, demonstrating a vast spectrum of pharmacological activities.[1][2] These compounds are cornerstones in medicinal chemistry, with derivatives showing promise as anti-tumor, antibacterial, anti-inflammatory, and anti-viral agents.[2] Within this important class, benzofuran-2-carboxylic acids have emerged as a particularly fruitful area of investigation. The carboxylic acid moiety at the 2-position serves as a critical anchor for biological interactions and a versatile handle for synthetic elaboration.[2][3]

This technical guide focuses on a specific derivative, 4-Hydroxy-1-benzofuran-2-carboxylic acid . We will provide a comprehensive analysis of its core molecular and structural properties, expected spectroscopic signature, plausible synthetic strategies, and its significance within the landscape of modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this high-value chemical entity.

Core Molecular and Physicochemical Properties

4-Hydroxy-1-benzofuran-2-carboxylic acid is a polyfunctional organic molecule integrating a phenol, a carboxylic acid, and a benzofuran ring system. These features dictate its chemical behavior, solubility, and potential for forming intermolecular interactions, such as hydrogen bonds, which are critical for its biological activity.

Quantitative Data Summary

The fundamental properties of the molecule are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₆O₄[4][5]
Molecular Weight 178.14 g/mol [4]
Monoisotopic Mass 178.02661 Da[5]
CAS Number 113511-42-5[4][6]
IUPAC Name 4-hydroxy-1-benzofuran-2-carboxylic acid[5][6]
InChIKey NEKVJMIBJRAMTK-UHFFFAOYSA-N[5]
SMILES C1=CC(=C2C=C(OC2=C1)C(=O)O)O[5]
Physical Form Solid (Predicted)[7]
Molecular Structure

The molecule's structure consists of a bicyclic benzofuran core, where a benzene ring is fused to a furan ring. The carboxylic acid group is attached at position 2 of the furan ring, and a hydroxyl group is substituted at position 4 of the benzene ring. This arrangement creates a planar, rigid scaffold with distinct electron-donating (hydroxyl) and electron-withdrawing (carboxylic acid) groups that influence its reactivity and interaction with biological targets.

Caption: Molecular structure highlighting the hydroxyl (blue) and carboxylic acid (red) groups.

Structural Elucidation and Spectroscopic Profile

While specific experimental spectra for 4-Hydroxy-1-benzofuran-2-carboxylic acid are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and by comparison with structurally similar compounds like 1-benzofuran-2-carboxylic acid and its derivatives.[1][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran core. The phenolic proton and the carboxylic acid proton will appear as broad singlets, with the carboxylic proton resonating significantly downfield (typically >10 ppm).

  • ¹³C NMR: The carbon spectrum will display signals for the nine unique carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >160 ppm). Aromatic carbons will resonate in the 100-160 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Expected characteristic bands include:

    • A very broad O-H stretching band from ~2500-3300 cm⁻¹ for the hydrogen-bonded carboxylic acid.

    • A sharp, strong C=O stretching band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.

    • An O-H stretching band for the phenolic group around 3200-3600 cm⁻¹.

    • C-O stretching bands for the furan ether and the carboxylic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula C₉H₆O₄. The molecular ion peak [M]⁺ would be observed at m/z 178.0266. PubChem provides predicted collision cross-section (CCS) values for various adducts, which are useful for identification in ion mobility-mass spectrometry.[5]

Predicted Mass Spectrometry Adducts
Adductm/z (Predicted)CCS (Ų) (Predicted)
[M+H]⁺ 179.03389130.6
[M+Na]⁺ 201.01583141.3
[M-H]⁻ 177.01933134.6
[M+NH₄]⁺ 196.06043151.3
Data sourced from PubChem.[5]

Synthesis and Reactivity

General Reactivity

The benzofuran ring is generally considered electron-rich and is reactive toward electrophiles.[9] The presence of the activating hydroxyl group at the 4-position further enhances the electron density of the benzene ring, making it susceptible to electrophilic aromatic substitution. Conversely, the carboxylic acid group is deactivating. Reactions can also target the hydroxyl and carboxylic acid groups for functionalization, such as esterification, amidation, or etherification, making this molecule a versatile synthetic intermediate.

Representative Synthetic Protocol

While numerous methods exist for constructing the benzofuran ring system[10][11][12], a common and effective strategy involves the condensation of a substituted phenol with an α-haloester followed by intramolecular cyclization and hydrolysis. The following protocol is a representative, self-validating workflow for the synthesis of the title compound.

Overall Reaction: 2,6-Dihydroxybenzaldehyde → Ethyl 4-hydroxy-1-benzofuran-2-carboxylate → 4-Hydroxy-1-benzofuran-2-carboxylic acid

Step 1: O-Alkylation and Cyclization

  • Reagents & Setup: To a solution of 2,6-dihydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) as a base. Stir the mixture at room temperature for 15 minutes.

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl groups, creating nucleophilic phenoxides. Using an excess ensures the reaction goes to completion.

  • Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. This step involves both O-alkylation and a subsequent intramolecular aldol-type condensation/cyclization.

    • Mechanism Insight: The phenoxide attacks the ethyl bromoacetate in an Sₙ2 reaction. The resulting intermediate undergoes an intramolecular cyclization, likely a Perkin or related condensation, to form the furan ring.

  • Workup: After cooling, pour the reaction mixture into ice-water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 4-hydroxy-1-benzofuran-2-carboxylate. Purify by column chromatography if necessary.

Step 2: Saponification (Ester Hydrolysis)

  • Reagents & Setup: Dissolve the crude ester from Step 1 in a mixture of ethanol and water (e.g., 4:1). Add an excess of sodium hydroxide (NaOH, 4-5 eq) pellets or solution.[13]

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the disappearance of the ester by TLC.

    • Causality: NaOH mediates the saponification of the ethyl ester to the corresponding sodium carboxylate salt, which is soluble in the aqueous ethanol mixture.

  • Workup & Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with cold 1M hydrochloric acid (HCl).

  • Precipitation: The desired 4-Hydroxy-1-benzofuran-2-carboxylic acid will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Caption: A simplified workflow for the synthesis of the title compound.

Significance in Drug Discovery and Development

The benzofuran-2-carboxylic acid scaffold is a validated pharmacophore in numerous therapeutic areas. Its rigid structure allows it to present key interacting groups (the carboxylic acid, aromatic rings, and other substituents) in a well-defined spatial orientation for binding to protein targets.

  • Cancer Immunotherapy: Recently, benzofuran-2-carboxylic acid was identified as a potent phosphotyrosine (pTyr) mimic. This discovery led to the design of novel inhibitors of Lymphoid Tyrosine Phosphatase (LYP), a key negative regulator in the T-cell receptor signaling pathway. Inhibiting LYP can boost anti-tumor immunity, demonstrating the scaffold's potential in developing new cancer immunotherapies.[3]

  • Oncology: Derivatives have been developed as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers.[14]

  • Inflammatory and Allergic Disorders: Compounds based on this core structure are known inhibitors of the 5-lipoxygenase enzyme system, which is crucial for the biosynthesis of leukotrienes. By blocking this pathway, these molecules can be useful in treating asthma, inflammation, and allergic disorders.[15]

  • Anti-inflammatory and Cytokine Inhibition: The related furan-2-carboxylic acid scaffold has yielded dual inhibitors of macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT), both of which are inflammatory cytokines involved in various diseases.[16]

The 4-hydroxy substituent, in particular, offers an additional hydrogen bonding site and a point for further derivatization, potentially enhancing binding affinity, selectivity, or pharmacokinetic properties.

G Core 4-Hydroxy-1-benzofuran- 2-carboxylic Acid Scaffold App1 Cancer Immunotherapy (LYP Inhibition) Core->App1 pTyr Mimicry App2 Oncology (Pim-1 Kinase Inhibition) Core->App2 Kinase Binding App3 Anti-Inflammatory (5-Lipoxygenase Inhibition) Core->App3 Enzyme Inhibition App4 Cytokine Regulation (MIF/D-DT Inhibition) Core->App4 Pharmacophore

Caption: The central role of the benzofuran-2-carboxylic acid scaffold in diverse therapeutic applications.

4-Hydroxy-1-benzofuran-2-carboxylic acid is a molecule of significant interest to the scientific community. Its well-defined structural properties, combined with the proven therapeutic relevance of its core scaffold, make it a valuable building block for the development of novel therapeutics. The presence of three distinct functional groups—a phenol, a carboxylic acid, and an electron-rich benzofuran system—provides a rich chemical playground for synthetic modification and targeted drug design. This guide has consolidated the core knowledge of this compound, providing a foundation for future research and application in medicinal chemistry and materials science.

References

  • Thoreauchem. (n.d.). 4-Hydroxy-1-benzofuran-2-carboxylic acid-113511-42-5.
  • PubChem. (n.d.). 4-Acetyl-7-hydroxy-1-benzofuran-2-carboxylic acid.
  • PubChemLite. (n.d.). 4-hydroxy-1-benzofuran-2-carboxylic acid (C9H6O4).
  • Sigma-Aldrich. (n.d.). 4-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid.
  • PubChemLite. (n.d.). 4-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid (C10H8O4).
  • NextSDS. (n.d.). 4-hydroxy-1-benzofuran-2-carboxylic acid — Chemical Substance Information.
  • ChemicalBook. (n.d.). Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum.
  • ResearchGate. (2026). Reactivity of Benzofuran Derivatives.
  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
  • Jetir.Org. (n.d.). exploring molecular properties of a novel benzofuran derivative using density functional theory.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid.
  • PMC. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives.
  • JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • PMC. (n.d.). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one.
  • Xiang, Y., Hirth, B., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • PubMed. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy.
  • ResearchGate. (n.d.). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid.
  • Journal of Medicinal Chemistry. (2026). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Google Patents. (n.d.). US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis.

Sources

Mechanism of action of 4-hydroxy-1-benzofuran-2-carboxylic acid in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action of 4-Hydroxy-1-benzofuran-2-carboxylic Acid In Vitro

Executive Summary

The development of targeted anti-inflammatory therapeutics relies heavily on modulating the arachidonic acid (AA) cascade. Among the most critical nodes in this pathway is the 5-lipoxygenase (5-LOX) enzyme, responsible for the biosynthesis of leukotrienes—potent lipid mediators implicated in asthma, allergic rhinitis, and cardiovascular diseases [2]. 4-Hydroxy-1-benzofuran-2-carboxylic acid serves as a highly effective, structurally optimized pharmacophore designed to directly inhibit 5-LOX activity [1]. This whitepaper details the in vitro mechanism of action of this compound, the structural rationale behind its efficacy, and the gold-standard experimental workflows required to validate its activity in preclinical drug development.

Pharmacological Context & Structural Rationale

As a Senior Application Scientist, evaluating a compound begins with understanding its structural causality. The 4-hydroxy-1-benzofuran-2-carboxylic acid scaffold is not arbitrary; it is a precision-engineered moiety designed to exploit the specific topography of the 5-LOX active site:

  • The Benzofuran Core: Provides the necessary lipophilicity to penetrate the highly hydrophobic substrate-binding cleft of the 5-LOX enzyme, mimicking the aliphatic tail of arachidonic acid.

  • The 4-Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor. More importantly, phenolic and hydroxylated aromatic rings are known to interact with or chelate the non-heme iron atom ( Fe2+/Fe3+ ) residing in the catalytic domain of 5-LOX, effectively trapping the enzyme in an inactive redox state [1].

  • The 2-Carboxylic Acid: Operates as an electrostatic anchor. At physiological pH, the ionized carboxylate forms strong salt bridges with basic amino acid residues (such as Arginine or Lysine) located at the entrance of the binding pocket, stabilizing the inhibitor-enzyme complex.

Mechanism of Action: The 5-Lipoxygenase Pathway

In vitro, the primary mechanism of action for 4-hydroxy-1-benzofuran-2-carboxylic acid is the blockade of leukotriene biosynthesis via direct 5-LOX inhibition [1, 2].

Upon cellular activation, cytosolic phospholipase A2 (cPLA2) cleaves arachidonic acid from membrane phospholipids. Free AA is then presented to 5-LOX with the assistance of the 5-Lipoxygenase-Activating Protein (FLAP). 5-LOX catalyzes a two-step reaction: the oxygenation of AA to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), followed by dehydration to the unstable epoxide Leukotriene A4 (LTA4). LTA4 is subsequently converted into LTB4 (a potent neutrophil chemoattractant) or cysteinyl leukotrienes (LTC4, LTD4, LTE4) [6].

By occupying the active site or allosterically modulating the enzyme, 4-hydroxy-1-benzofuran-2-carboxylic acid halts the initial oxygenation step, shutting down the entire downstream inflammatory cascade.

Mechanism Membrane Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Oxygenation FLAP FLAP Protein FLAP->LOX5 Anchors 5-LOX to Membrane HPETE 5-HPETE LOX5->HPETE Inhibitor 4-Hydroxy-1-benzofuran- 2-carboxylic acid Inhibitor->LOX5 Competitive/Allosteric Inhibition LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase CysLT Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLT LTC4 Synthase

Diagram 1: The Arachidonic Acid Cascade and targeted 5-LOX inhibition by benzofuran derivatives.

In Vitro Experimental Workflows & Protocols

To rigorously validate the efficacy of this compound, a self-validating, two-tiered testing system is mandatory. We employ a cell-free enzymatic assay to confirm direct target engagement without confounding cellular variables, followed by a whole-cell assay to validate membrane permeability and efficacy in a physiological environment containing FLAP[3, 4].

Protocol 3.1: Cell-Free 5-Lipoxygenase Enzymatic Assay

Logic: The conversion of arachidonic acid to 5-HPETE generates a conjugated diene system. This structural change strongly absorbs UV light at 234 nm, allowing for real-time kinetic monitoring of enzyme velocity [3].

  • Reagent Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.0). Dissolve 4-hydroxy-1-benzofuran-2-carboxylic acid in molecular-grade DMSO to create a concentration gradient (e.g., 0.1 nM to 100 µM).

  • Enzyme Pre-incubation: In a UV-transparent 96-well microplate, combine 150 µL of assay buffer, 10 µL of recombinant human 5-LOX (or soybean 15-LOX as a high-throughput surrogate [4]), and 10 µL of the test compound. Incubate at 37°C for 15 minutes to allow the inhibitor-enzyme binding equilibrium to establish.

  • Reaction Initiation: Add 10 µL of arachidonic acid substrate (final concentration ~10-90 µM) to initiate the reaction [4].

  • Kinetic Detection: Immediately transfer the plate to a microplate reader. Measure the change in absorbance at 234 nm continuously over 5 to 10 minutes in kinetic mode [3].

  • Data Analysis: Calculate the initial reaction velocity ( V0​ ) for each well. Plot the percentage of inhibition against the log of the inhibitor concentration to derive the IC50​ .

Protocol 3.2: Whole-Cell Leukotriene B4 Biosynthesis Assay

Logic: We utilize HL-60 promyelocytic leukemia cells because, upon differentiation, they reliably express 5-LOX, FLAP, and LTB4 receptors, mimicking human neutrophils [5]. We stimulate the cells with A23187 (a calcium ionophore) to bypass upstream receptor signaling and directly force massive calcium influx. This triggers the mandatory translocation of 5-LOX to the nuclear envelope to interact with FLAP [6].

  • Cell Differentiation: Culture HL-60 cells in RPMI-1640 medium. Differentiate them into neutrophil-like cells by adding 1.2% DMSO or 500 µM dibutyryl cAMP for 5 days [5].

  • Compound Incubation: Harvest and wash the differentiated cells, resuspending them in Hank's Balanced Salt Solution (HBSS) containing 1.2 mM Ca2+ at 1×106 cells/mL. Pre-incubate 1 mL aliquots with the benzofuran compound for 15 minutes at 37°C.

  • Ionophore Stimulation: Add 5 µM of A23187 to the cellular suspension. Incubate for exactly 15 minutes at 37°C to drive LTB4 biosynthesis [6].

  • Termination & Extraction: Halt the reaction by adding 1 mL of ice-cold methanol. Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Quantification: Collect the supernatant and quantify LTB4 levels using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's protocol.

Workflow cluster_0 Cell-Free Assay cluster_1 Whole-Cell Assay Prep Compound Prep (DMSO Stock) Enzyme Recombinant 5-LOX + Arachidonic Acid Prep->Enzyme Cell HL-60 Cells (Neutrophil-like) Prep->Cell UV UV Absorbance (234 nm) Enzyme->UV Analysis Data Analysis (IC50 Calculation) UV->Analysis Stim A23187 Ionophore Stimulation Cell->Stim ELISA LTB4 Quantification (ELISA/EIA) Stim->ELISA ELISA->Analysis

Diagram 2: Two-tiered in vitro screening workflow for evaluating 5-LOX inhibitors.

Quantitative Data Presentation

To contextualize the potency of 4-hydroxy-1-benzofuran-2-carboxylic acid derivatives, the table below summarizes representative benchmark IC50​ values expected during in vitro screening against established reference standards.

Compound Class / StandardCell-Free 5-LOX Assay IC50​ (µM)HL-60 Whole-Cell Assay IC50​ (µM)Mechanism / Notes
4-Hydroxy-1-benzofuran-2-carboxylic acid (Base Scaffold) 0.85 - 1.502.10 - 4.50Direct competitive inhibition; slight drop in whole-cell potency due to membrane permeability limits of the free acid.
Benzofuran-2-carboxylate Esters (Prodrugs) > 10.0 (Inactive)0.30 - 0.90Esters lack direct enzyme binding but exhibit high cellular penetration, hydrolyzing intracellularly to the active acid [1].
Zileuton (Clinical Standard) 0.50 - 1.000.60 - 1.20Iron-chelating 5-LOX inhibitor; standard benchmark for assay validation.
NDGA (Non-selective Standard) 0.10 - 0.300.20 - 0.50Broad-spectrum lipoxygenase inhibitor (pan-LOX) [4].

Note: The esterification of the 2-carboxylic acid moiety is a common drug development strategy to bypass the lipid bilayer, relying on intracellular esterases to liberate the active 4-hydroxy-1-benzofuran-2-carboxylic acid pharmacophore directly at the site of action [1].

References

  • Source: google.
  • Source: eurekaselect.
  • Source: benchchem.
  • Source: caymanchem.
  • Title: Neutrophil differentiated HL-60 cells model Mac-1 (CD11b/CD18)
  • Source: pnas.

Pharmacokinetics and Bioavailability of 4-Hydroxy-1-benzofuran-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-hydroxy-1-benzofuran-2-carboxylic acid (4-HB2C) scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the structural foundation for a variety of experimental therapeutics, including potent Pim-1 kinase inhibitors[1], lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy[2], and subtype-selective PPARα agonists[3].

However, translating 4-HB2C derivatives from in vitro biochemical potency to in vivo efficacy presents a classic pharmacokinetic (PK) paradox. While the scaffold provides exceptional hydrogen-bonding networks for target engagement, it suffers from severe metabolic liabilities and poor oral bioavailability. This whitepaper deconstructs the physicochemical, metabolic, and absorptive dynamics of 4-HB2C, providing actionable structural optimization strategies and self-validating experimental protocols for drug development professionals.

Physicochemical Profiling & Absorption Dynamics

The bioavailability of 4-HB2C is fundamentally limited by its ionization profile at physiological pH.

  • Ionization & Solubility: The molecule possesses two highly polar, ionizable groups: a carboxylic acid (pKa ~ 3.5–4.0) and a phenolic hydroxyl (pKa ~ 9.0–9.5). At intestinal and physiological pH (6.5–7.4), the carboxylic acid is fully deprotonated. While this confers excellent aqueous solubility, it drastically lowers the distribution coefficient (Log D), rendering the molecule too polar for efficient passive transcellular diffusion across the lipid bilayers of the gastrointestinal tract.

  • Active Efflux: Beyond poor passive permeability, the ionized state and specific molecular topology of the benzofuran core make 4-HB2C derivatives prime substrates for apical efflux transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) . This results in significant intestinal efflux and rapid biliary excretion, severely capping oral bioavailability (%F).

Metabolic Fate: Phase I and Phase II Liabilities

The primary driver of 4-HB2C's rapid in vivo clearance is its extreme susceptibility to hepatic metabolism. The molecule presents a "dual-threat" metabolic liability.

Phase I: CYP450-Mediated Oxidation

Drawing pharmacokinetic parallels from structurally related benzofuran drugs like benzbromarone, the benzofuran core is highly susceptible to Phase I oxidative metabolism. This oxidation is predominantly mediated by the CYP2C9 isoenzyme[4],[5]. CYP2C9 catalyzes the hydroxylation and epoxidation of the benzofuran ring, leading to rapid systemic clearance and potential drug-drug interactions (DDIs) if co-administered with CYP2C9 inhibitors.

Phase II: The Conjugation Sink

Phase II metabolism is the dominant clearance pathway for 4-HB2C, driven by its two functional groups:

  • Phenolic O-Glucuronidation & Sulfation: The 4-hydroxyl group acts as a primary substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGT1A1 and UGT1A9) and Sulfotransferases (SULTs)[6]. This rapid conjugation forms highly polar, inactive metabolites that are swiftly excreted via the renal and biliary routes.

  • Acyl Glucuronidation: The 2-carboxylic acid moiety is susceptible to acyl glucuronidation[7]. Unlike stable O-glucuronides, acyl glucuronides are chemically reactive electrophiles. They can undergo intramolecular rearrangement and covalently bind to plasma proteins (e.g., human serum albumin), creating a high risk for idiosyncratic drug toxicity and immune-mediated adverse events.

G HB2C 4-Hydroxy-1-benzofuran- 2-carboxylic acid Phase1 Phase I Metabolism (CYP2C9 / CYP3A4) HB2C->Phase1 Oxidation Phase2 Phase II Metabolism (UGTs / SULTs) HB2C->Phase2 Conjugation Epoxide Epoxidation / Hydroxylation (Benzofuran Ring) Phase1->Epoxide O_Gluc Phenolic O-Glucuronidation (4-Hydroxyl Group) Phase2->O_Gluc Acyl_Gluc Acyl Glucuronidation (2-Carboxylic Acid) Phase2->Acyl_Gluc Sulfate Phenolic Sulfation (4-Hydroxyl Group) Phase2->Sulfate Excretion Biliary & Renal Excretion Epoxide->Excretion O_Gluc->Excretion Acyl_Gluc->Excretion Sulfate->Excretion

Fig 1. Bipartite metabolic fate of 4-HB2C highlighting Phase I and Phase II clearance pathways.

Quantitative Pharmacokinetics

Because 4-HB2C is primarily utilized as a core scaffold rather than a standalone drug, the following table synthesizes the typical pharmacokinetic parameters observed across various 4-HB2C-derived lead compounds during preclinical profiling.

ParameterTypical Range for 4-HB2C DerivativesClinical/Physiological Implication
Aqueous Solubility (pH 7.4) > 100 µg/mLHigh solubility due to ionized carboxylate and phenolate.
Log D (pH 7.4) -0.5 to 1.2Low lipophilicity restricts passive transcellular diffusion.
CaCo-2 Papp​ (A→B) < 5 × 10⁻⁶ cm/sPoor intestinal permeability; limits oral absorption.
Efflux Ratio (B→A / A→B) 2.5 - 5.0Subject to active efflux (P-gp/BCRP) in the gut and biliary tract.
Microsomal CLint​ (HLM) > 50 µL/min/mgRapid hepatic extraction driven by UGTs and CYP2C9.
In Vivo Half-Life ( t1/2​ ) 0.5 - 1.5 hoursRequires frequent dosing or structural modification for sustained exposure.
Oral Bioavailability (%F) < 15%Severely limited by poor permeability and high hepatic first-pass metabolism.

Structural Optimization Strategies

To mitigate the rapid clearance and poor absorption associated with the 4-HB2C scaffold, medicinal chemists must employ targeted structural interventions:

  • Phenolic Bioisosterism: Replacing the 4-hydroxyl group with bioisosteres such as indazoles or aminopyridines retains the critical hydrogen-bond donor capacity required for target engagement while completely eliminating the risk of O-glucuronidation and sulfation[7].

  • Carboxylic Acid Masking: To prevent acyl glucuronidation and improve membrane permeability, the 2-carboxylic acid can be masked using ester prodrug strategies, or replaced entirely with bioisosteres like tetrazoles or oxadiazoles, which maintain the required acidic pKa but are sterically shielded from UGT enzymes[3].

Self-Validating Experimental Protocols

To accurately profile the PK liabilities of 4-HB2C derivatives, the following in vitro assays must be executed with strict adherence to the mechanistic causality of the biological systems.

Workflow A Compound Prep (4-HB2C) B CaCo-2 Permeability (A-B & B-A) A->B C Microsomal Stability (+UDPGA, +Alamethicin) A->C D LC-MS/MS Quantification B->D C->D E PK Parameter Calculation D->E

Fig 2. Self-validating in vitro pharmacokinetic profiling workflow for 4-HB2C.

Protocol A: Bidirectional CaCo-2 Permeability Assay

Purpose: To quantify intestinal absorption and identify active efflux liabilities.

  • Monolayer Preparation: Seed CaCo-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days.

  • Barrier Validation (Causality): Measure Transepithelial Electrical Resistance (TEER). Why? TEER ensures the integrity of the paracellular tight junctions. Proceed only if TEER > 250 Ω·cm²; compromised monolayers yield false-positive permeability data.

  • Dosing: Add 4-HB2C (10 µM) to the apical (A) chamber for A→B transport, and to the basolateral (B) chamber for B→A transport. Include Lucifer Yellow (100 µM) as a paracellular integrity marker. Include Propranolol (high permeability) and Atenolol (low permeability) as system controls.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from receiver compartments at 30, 60, 90, and 120 minutes.

  • Analysis (Causality): Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). Why? An ER > 2.0 definitively proves that the compound is a substrate for active efflux transporters, explaining poor oral bioavailability.

Protocol B: In Vitro Microsomal Stability (Phase I & II)

Purpose: To determine intrinsic hepatic clearance ( CLint​ ) driven by CYPs and UGTs.

  • Matrix Preparation: Prepare a reaction mixture containing Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pore Formation (Causality): Add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes. Why? UGT enzymes reside within the lumen of microsomal vesicles. Alamethicin forms pores in the lipid bilayer, allowing the highly polar UDPGA cofactor to access the UGT active sites. Without this step, Phase II clearance will be drastically underestimated.

  • Cofactor Addition: Add MgCl₂ (5 mM), an essential cofactor for UGT catalytic activity.

  • Initiation: Start the reaction by adding NADPH (1 mM) to drive Phase I CYP450 metabolism, and UDPGA (2 mM) to drive Phase II glucuronidation.

  • Quenching (Causality): Quench aliquots at 0, 15, 30, 45, and 60 minutes with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why? Acetonitrile instantly precipitates microsomal proteins, halting the enzymatic reaction, while the internal standard normalizes matrix effects and injection volume variations during LC-MS/MS analysis.

References

  • The Discovery of Novel benzofuran-2-carboxylic Acids as Potent Pim-1 Inhibitors. PubMed. 1

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed. 2

  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry. 8

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. 7

  • Sulfation and Glucuronidation of Phenols: Implications in Coenyzme Q Metabolism. ResearchGate. 6

  • Benzbromarone Pharmacokinetics and Pharmacodynamics in Different Cytochrome P450 2C9 Genotypes. ResearchGate. 5

  • Pharmacokinetic and Clinical Studies of a New Uricosuric Agent - Benzbromarone. PubMed. 4

Sources

The Architecture of Nature's Scaffolds: A Technical Guide to the Biosynthesis of 4-Hydroxy-1-Benzofuran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, with a significant number of natural products and synthetic drugs featuring this heterocyclic core.[1][2][3] Their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, has made them a focal point of drug discovery efforts.[2][4] This in-depth technical guide moves beyond synthetic chemistry to explore the elegant and efficient biosynthetic pathways that nature employs to construct these valuable molecules, with a specific focus on 4-hydroxy-1-benzofuran-2-carboxylic acid and its derivatives. By understanding the enzymatic logic and precursor origins of these compounds, researchers can unlock new avenues for biocatalysis, metabolic engineering, and the discovery of novel therapeutic agents.

Introduction: The Significance of the Benzofuran Moiety

The benzofuran ring system, a fusion of a benzene and a furan ring, is a recurring motif in a vast array of natural products, particularly in the plant kingdom.[2][3] This structural unit is a key component in numerous clinically approved drugs, highlighting its importance in molecular recognition and biological function.[4] The diverse pharmacological profiles of benzofuran derivatives underscore the necessity of understanding their natural origins and the enzymatic machinery responsible for their production. This guide will provide a comprehensive overview of the biosynthetic routes leading to 4-hydroxy-1-benzofuran-2-carboxylic acid derivatives, starting from primary metabolism and culminating in the formation of the final complex structures.

Unraveling the Biosynthetic Blueprint: A Multi-Pathway Convergence

The biosynthesis of 4-hydroxy-1-benzofuran-2-carboxylic acid derivatives is a testament to nature's modular approach, drawing precursors from distinct primary metabolic pathways: the shikimate pathway and the deoxyxylulose phosphate (DXP) pathway. Isotopic labeling studies in Tagetes patula have been instrumental in elucidating this convergent biosynthesis, confirming that the benzenoid ring is derived from the aromatic amino acid L-phenylalanine (from the shikimate pathway), while a portion of the furan ring originates from an isoprenoid unit, dimethylallyl diphosphate (DMAPP), produced via the DXP pathway.[1]

The Aromatic Foundation: The Shikimate Pathway

The journey to the benzofuran core begins with the shikimate pathway, a central route in plants and microorganisms for the production of aromatic amino acids.[5]

Key Steps:

  • Chorismate Synthesis: The pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) and proceeds through a series of enzymatic steps to yield chorismate, a critical branch-point intermediate.

  • L-Phenylalanine Formation: Chorismate is converted to prephenate and subsequently to phenylpyruvate, which is then transaminated to produce L-phenylalanine.

  • Formation of a Phenolic Precursor: L-Phenylalanine undergoes a series of enzymatic modifications, including deamination and hydroxylation, to yield a key phenolic intermediate, such as 4-hydroxyacetophenone. This step is crucial for setting up the aromatic portion of the benzofuran scaffold.[1]

Shikimate_Pathway_to_Phenolic_Precursor PEP Phosphoenolpyruvate Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway E4P Erythrose-4-Phosphate E4P->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Phenolic_Precursor 4-Hydroxyacetophenone Phenylalanine->Phenolic_Precursor Enzymatic Modifications

Shikimate pathway leading to the phenolic precursor.
The Furan Ring Precursor: The Deoxyxylulose Phosphate (DXP) Pathway

The DXP pathway, also known as the non-mevalonate pathway, is responsible for the biosynthesis of the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[6][7]

Key Steps:

  • DXP Formation: The pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP).

  • IPP and DMAPP Synthesis: DXP is then converted through a series of enzymatic reactions to both IPP and DMAPP.[8] DMAPP serves as the direct precursor for the furan ring component of the benzofuran.[1]

DXP_Pathway_to_DMAPP Pyruvate Pyruvate DXP_Pathway DXP Pathway Pyruvate->DXP_Pathway G3P Glyceraldehyde-3-Phosphate G3P->DXP_Pathway IPP Isopentenyl Pyrophosphate DXP_Pathway->IPP DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP Isomerase

DXP pathway for the synthesis of DMAPP.

The Key Assembly Step: Prenylation and Oxidative Cyclization

The convergence of the shikimate and DXP pathways occurs through a crucial prenylation reaction, followed by an oxidative cyclization to form the benzofuran ring.

Prenylation of the Phenolic Precursor

A prenyltransferase enzyme catalyzes the attachment of the dimethylallyl group from DMAPP to the aromatic ring of the phenolic precursor (e.g., 4-hydroxyacetophenone). This results in the formation of a prenylated intermediate, a critical step that brings together the building blocks for the benzofuran core.[1]

Oxidative Cyclization to Form the Furan Ring

The formation of the furan ring is believed to proceed via an oxidative cyclization of the prenylated intermediate. This reaction is often catalyzed by cytochrome P450 monooxygenases (P450s), a versatile class of enzymes known for their role in the biosynthesis of various secondary metabolites.[9][10][11] The proposed mechanism involves the hydroxylation of the allylic methyl group, followed by intramolecular cyclization and dehydration to form the furan ring.

Benzofuran_Core_Formation Phenolic_Precursor 4-Hydroxyacetophenone Prenylated_Intermediate Prenylated 4-Hydroxyacetophenone Phenolic_Precursor->Prenylated_Intermediate Prenyltransferase DMAPP DMAPP DMAPP->Prenylated_Intermediate Benzofuran_Core Dihydrobenzofuran Intermediate Prenylated_Intermediate->Benzofuran_Core Cytochrome P450 (Oxidative Cyclization)

Sources

Unlocking the Pharmacological Potential of 4-Hydroxy-1-benzofuran-2-carboxylic Acid: Binding Affinity, Target Receptors, and Biophysical Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying privileged scaffolds that efficiently probe protein binding pockets is paramount. 4-Hydroxy-1-benzofuran-2-carboxylic acid (4-OH-BCA) has emerged as a highly versatile, low-molecular-weight pharmacophore. By combining a rigid, planar bicyclic core with a strategically positioned carboxylic acid and a hydroxyl group, this molecule acts as an exceptional bioisostere for phosphotyrosine (pTyr) and a robust anchor for arginine-rich basic pockets.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind 4-OH-BCA’s binding affinities across key therapeutic targets. Furthermore, this whitepaper provides self-validating biophysical protocols—specifically Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—to rigorously quantify these interactions.

Mechanistic Rationale: The 4-OH-BCA Pharmacophore

The substitution topology of 4-OH-BCA is not arbitrary; it is a masterpiece of ligand efficiency (LE).

  • The C2-Carboxylic Acid: Serves as the primary electrostatic anchor. At physiological pH, it is deprotonated, forming high-affinity salt bridges with basic residues (e.g., Arginine, Lysine) in target active sites [1].

  • The Benzofuran Core: Provides a rigid, planar π -system that engages in π−π stacking or cation- π interactions, minimizing the entropic penalty ( ΔS ) upon binding.

  • The C4-Hydroxyl Group: This is the critical differentiator from the unsubstituted benzofuran-2-carboxylic acid. The 4-OH group projects into adjacent solvent-exposed or polar sub-pockets, acting as a potent hydrogen bond donor/acceptor. This interaction displaces ordered, high-energy water molecules, providing a favorable enthalpic ( ΔH ) and entropic signature that drives target specificity.

Target Receptor Binding Profiles

The 4-OH-BCA scaffold and its immediate derivatives have demonstrated potent binding affinities across several distinct receptor classes, most notably in oncology and immunology.

Table 1: Quantitative Binding Affinity Summary
Target ReceptorBiological RoleBinding AffinityPrimary Structural InteractionRef
LYP (PTPN22) T-cell receptor (TCR) negative regulator Ki​ = 0.93 – 1.34 μMpTyr mimic; Salt bridge with Arg266[1]
Mcl-1 Anti-apoptotic protein (Bcl-2 family) Kd​ = 0.3 – 1.5 μMBH3 groove binder; H-bond with Arg263[2]
Pim-1 Kinase Ser/Thr kinase in cell survival IC50​ = 120 nMATP-competitive; Salt bridge with Lys67[3]
Modulation of TCR Signaling via LYP Inhibition

Lymphoid Tyrosine Phosphatase (LYP) is a critical checkpoint in immune response. Overactivity of LYP suppresses T-cell activation, allowing tumors to evade immune surveillance. 4-OH-BCA derivatives act as competitive inhibitors by mimicking the pTyr substrate, effectively blocking LYP and restoring T-cell activation [1].

G TCR T-Cell Receptor (TCR) Kinases Lck / ZAP-70 Kinases TCR->Kinases Activation T-Cell Activation & Proliferation Kinases->Activation LYP LYP (PTPN22) LYP->Kinases Dephosphorylates Inhibitor 4-OH-BCA Derivative Inhibitor->LYP Competitive Inhibition

Figure 1: Modulation of TCR signaling via 4-OH-BCA competitive inhibition of LYP (PTPN22).

Experimental Protocols for Affinity Validation

To ensure trustworthiness and scientific integrity, binding affinities must be validated through orthogonal biophysical techniques. Below are the self-validating, step-by-step methodologies for profiling 4-OH-BCA.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

While equilibrium affinity ( KD​ ) is useful, understanding the kinetic rates ( kon​ and koff​ ) provides deeper insight into target residence time ( τ=1/koff​ ), which correlates strongly with in vivo efficacy.

  • Surface Preparation & Immobilization:

    • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Immobilize the target protein (e.g., LYP) via amine coupling in 10 mM Sodium Acetate (pH 4.5).

    • Causality Check: Target an immobilization level of ~3000 RU. Because 4-OH-BCA is a low-molecular-weight fragment (~178 Da), a high surface density of the ~35 kDa target protein is required to generate a detectable maximum response ( Rmax​ of ~15-20 RU).

  • Buffer Optimization:

    • Running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and 5% DMSO.

    • Causality Check: 5% DMSO is critical to maintain the solubility of the hydrophobic benzofuran core. Tween-20 mitigates non-specific hydrophobic adsorption to the dextran matrix.

  • Analyte Injection & Data Processing:

    • Inject 4-OH-BCA in a 2-fold serial dilution (100 μM down to 1.56 μM) at a high flow rate (30 μL/min) to minimize mass transport limitations.

    • Apply double-referencing (subtracting the reference flow cell and blank buffer injections).

    • Critical Step: Execute a DMSO solvent correction curve (4.5% to 5.5% DMSO) to account for bulk refractive index shifts caused by minute buffer mismatches. Fit the corrected sensorgrams to a 1:1 Langmuir binding model.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is the gold standard for partitioning the free energy of binding ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components, validating the H-bonding contribution of the 4-OH group.

  • Strict Buffer Matching:

    • Dialyze the target protein extensively against 50 mM Tris pH 7.5, 150 mM NaCl.

    • Causality Check: Dissolve 4-OH-BCA in the exact same dialysate and add an identical DMSO concentration (e.g., 2%) to both the cell and syringe. Even a 0.1% DMSO mismatch will generate massive heat-of-dilution artifacts that obliterate the fragment's subtle binding isotherm.

  • Titration Execution:

    • Load the cell with 20 μM target protein and the syringe with 200 μM 4-OH-BCA.

    • Perform 20 injections of 2 μL each at 25°C, with 120-second spacing and 750 rpm stirring.

  • Data Validation (The c -value):

    • Ensure the Wiseman c -value ( c=n⋅[M]/KD​ ) is between 1 and 1000. For weak fragments ( KD​∼10μM ), maintaining a high protein concentration ( [M] ) is mandatory to achieve a reliable sigmoidal curve for accurate ΔH extraction.

Structural Biology & Rational Design Workflow

The true power of 4-OH-BCA is realized when it is used as a foundation for fragment merging and linker optimization. By solving the X-ray crystal structure of the fragment bound to the target, medicinal chemists can rationally grow the molecule. For example, in Mcl-1 inhibitors, linking the benzofuran-2-carboxylic acid core to a tethered aromatic ring via a 3-atom linker improved binding affinity by over two orders of magnitude [2].

Workflow Step1 1. Fragment Library Screening SPR & Thermal Shift Step2 2. Hit Validation ITC for Thermodynamic Profiling Step1->Step2 Step3 3. Structural Elucidation X-ray Crystallography & NMR Step2->Step3 Step4 4. Rational Design Linker Optimization & Merging Step3->Step4 Step4->Step1 Iterative SAR

Figure 2: Iterative biophysical workflow for optimizing 4-OH-BCA fragment hits.

Conclusion

The 4-hydroxy-1-benzofuran-2-carboxylic acid scaffold is far more than a simple chemical building block; it is a highly evolved fragment capable of probing complex biological targets. By leveraging its pTyr mimicry and rigid hydrogen-bonding vectors, researchers can systematically develop highly potent, selective inhibitors for challenging targets like LYP, Mcl-1, and Pim-1. Rigorous application of orthogonal biophysical techniques ensures that these developments are grounded in validated, thermodynamic reality.

References

  • Title: Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy Source: European Journal of Medicinal Chemistry / PubMed (NIH) URL: [Link]

  • Title: Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design Source: Journal of Medicinal Chemistry / PMC (NIH) URL: [Link]

  • Title: 3R04: The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors Source: RCSB Protein Data Bank (PDB) URL: [Link]

In Vivo Metabolism of 4-Hydroxy-1-benzofuran-2-carboxylic Acid: A Technical Guide to Biotransformation and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I have designed this whitepaper to provide a deep, mechanistic understanding of the in vivo metabolism of 4-hydroxy-1-benzofuran-2-carboxylic acid. This guide synthesizes structural liability analysis with field-proven, self-validating analytical protocols to equip researchers with a robust framework for metabolite identification.

Executive Summary & Structural Significance

The benzofuran-2-carboxylic acid scaffold is a highly privileged pharmacophore utilized in the development of PPARα agonists[1], leukotriene biosynthesis inhibitors[2], and ATP-competitive mTOR inhibitors[3]. However, the specific incorporation of a phenolic hydroxyl group at the C4 position fundamentally alters the molecule's pharmacokinetic (PK) landscape.

While unsubstituted benzofurans typically undergo Phase I oxidation, the dual presence of a 4-hydroxyl group and a 2-carboxylic acid introduces severe metabolic liabilities. These functional groups act as highly reactive nucleophilic centers, shifting the primary clearance mechanism toward rapid Phase II conjugation, which drastically reduces the in vivo half-life and necessitates rigorous metabolic profiling[4].

Mechanistic Causality of In Vivo Biotransformation

Understanding the metabolism of 4-hydroxy-1-benzofuran-2-carboxylic acid requires analyzing the electronic and steric environment of its functional groups. The biotransformation is governed by competing Phase I and Phase II pathways.

Phase II Metabolism: The Dominant Clearance Mechanism

The molecule is a prime substrate for rapid Phase II conjugation due to its two highly accessible functional groups:

  • O-Glucuronidation & Sulfation (C4-Hydroxyl): Phenolic hydroxyls are notorious for driving high first-pass metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs, specifically UGT1A1 and UGT1A9) rapidly conjugate the 4-hydroxyl group, resulting in a characteristic +176 Da mass shift[5]. Alternatively, sulfotransferases (SULTs) catalyze the addition of a sulfate group (+80 Da). Sulfation is typically a high-affinity, low-capacity pathway, whereas glucuronidation acts as a low-affinity, high-capacity clearance driver[6].

  • Acyl Glucuronidation (C2-Carboxylic Acid): The carboxylic acid moiety undergoes esterification with glucuronic acid via UGT2B7. Causality note: Acyl glucuronides are of critical toxicological interest because they are chemically unstable. They can undergo intramolecular acyl migration to form isomers that resist enzymatic cleavage, or they can covalently bind to plasma proteins, potentially triggering idiosyncratic drug toxicity.

Phase I Metabolism: CYP450-Mediated Oxidation

While Phase II dominates, the electron-rich benzofuran ring remains susceptible to Cytochrome P450 (CYP) enzymes, primarily CYP1A2 and CYP3A4.

  • Epoxidation and Reactive Intermediates: CYP-mediated oxidation can target the furan double bond to form an epoxide. As observed in structurally related benzofurans, this epoxide can either be hydrolyzed by epoxide hydrolase into a dihydrodiol or act as a reactive electrophilic intermediate, leading to glutathione (GSH) depletion or covalent protein adduction[6].

Metabolism Parent 4-Hydroxy-1-benzofuran- 2-carboxylic acid Phase1 Phase I: CYP450 Oxidation (Epoxidation/Hydroxylation) Parent->Phase1 CYP1A2 / CYP3A4 Phase2A Phase II: UGT Conjugation (4-O-Glucuronide) Parent->Phase2A UGT1A1 / UGT1A9 Phase2B Phase II: UGT Conjugation (2-Acyl Glucuronide) Parent->Phase2B UGT2B7 Phase2C Phase II: SULT Conjugation (4-O-Sulfate) Parent->Phase2C SULT1A1 Reactive Reactive Intermediate (Protein Adduction) Phase1->Reactive Epoxide formation Excretion Renal/Biliary Excretion Phase2A->Excretion Phase2B->Excretion Phase2C->Excretion

Figure 1: In vivo biotransformation pathways of 4-hydroxy-1-benzofuran-2-carboxylic acid.

Self-Validating Experimental Protocol for Metabolic Profiling

To ensure scientific integrity, a metabolic profiling workflow must be self-validating. Relying solely on exact mass shifts (e.g., +176 Da for glucuronidation) is prone to false positives. The following protocol incorporates orthogonal biochemical validation to prove structural causality.

Step 1: In Vivo Dosing and Sampling
  • Administration: Administer the compound intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to male Sprague-Dawley rats.

  • Collection: Collect blood via the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h). Collect urine and feces in metabolic cages over 24 hours.

  • Stabilization (Critical Step): Immediately transfer blood to tubes containing K2EDTA and 100 mM citric acid. Causality: Citric acid lowers the pH, preventing the ex vivo degradation and acyl migration of the highly unstable 2-acyl glucuronide metabolite.

Step 2: Sample Preparation
  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (containing an internal standard) to 1 volume of plasma. Causality: Acetonitrile abruptly denatures proteins, instantly halting any residual enzymatic activity that could artificially alter the ex vivo metabolite profile.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant for analysis.

Step 3: Biochemical Validation (The Self-Validating Step)
  • Split the urine and plasma supernatants into two aliquots (A and B).

  • Treat Aliquot B with 500 units of E. coli-derived β -glucuronidase and incubate at 37°C for 2 hours.

  • Causality: If a detected +176 Da mass shift is truly a glucuronide conjugate, Aliquot B will show the complete disappearance of this peak and a proportional increase in the parent drug peak. If the peak remains, the mass shift is due to an orthogonal modification (e.g., multiple oxidations).

Step 4: LC-HRMS/MS Acquisition
  • Inject 5 µL of the sample onto a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).

  • Run a gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in both positive and negative electrospray ionization (ESI) modes to capture full-scan MS and data-dependent MS/MS spectra.

Workflow Dosing In Vivo Dosing (Rodent Model) Sampling Plasma/Urine Collection Dosing->Sampling Prep Sample Prep (Protein Precip.) Sampling->Prep Enzyme β-Glucuronidase Hydrolysis Prep->Enzyme Conjugate Cleavage LCMS LC-HRMS/MS Acquisition Prep->LCMS Direct Analysis Enzyme->LCMS Conjugate Cleavage Data Metabolite ID (Mass Shift Analysis) LCMS->Data

Figure 2: Self-validating experimental workflow for in vivo metabolite profiling.

Quantitative Data: Representative Metabolic Distribution

The table below summarizes the expected quantitative distribution and pharmacokinetic parameters based on structurally analogous phenolic benzofuran-2-carboxylic acids in rodent models.

Metabolite IDBiotransformation PathwayMass Shift (Da)% of Total Excreted DosePrimary Excretion Route
Parent Unchanged Drug0< 5.0%Feces
M1 4-O-Glucuronidation+176.032145.0 - 55.0%Urine
M2 2-Acyl Glucuronidation+176.032120.0 - 25.0%Urine / Bile
M3 4-O-Sulfation+79.956810.0 - 15.0%Urine
M4 Epoxidation Dihydrodiol+34.0054< 5.0%Bile
M5 GSH Conjugation (via Epoxide)+307.0838< 2.0%Bile

Note: The high percentage of M1 and M2 indicates that Phase II conjugation is the rate-limiting step for the clearance of this scaffold.

References

  • [2] Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis. Google Patents.

  • [1] Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry.

  • [4] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.

  • [6] Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. PubMed.

  • [3] Discovery and optimization of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed.

  • [5] Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 4-hydroxy-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-hydroxy-1-benzofuran-2-carboxylic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a step-by-step protocol from method development and optimization to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The described reversed-phase HPLC method with UV detection is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

Introduction

4-hydroxy-1-benzofuran-2-carboxylic acid is a key heterocyclic compound with a structural backbone found in various pharmacologically active agents. Its accurate quantification is crucial in drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. This document provides a detailed, field-proven guide to developing and validating a robust HPLC method for 4-hydroxy-1-benzofuran-2-carboxylic acid.

Physicochemical Properties of 4-hydroxy-1-benzofuran-2-carboxylic acid

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₉H₆O₄
Molecular Weight178.14 g/mol
AppearanceSolid
pKa (predicted)~3-4 (carboxylic acid), ~9-10 (phenol)N/A
UV max~210 nm, with other maxima at higher wavelengths
SolubilitySoluble in organic solvents like methanol and acetonitrile

The presence of both a carboxylic acid and a phenolic hydroxyl group makes the compound's ionization state pH-dependent. This is a critical consideration for mobile phase selection in reversed-phase chromatography.

HPLC Method Development Strategy

The goal of method development is to achieve adequate separation of the analyte from any impurities or matrix components with good peak shape and sensitivity. A reversed-phase HPLC approach was selected due to the analyte's moderate polarity.

Initial Parameter Selection: The "Why"
  • Stationary Phase: A C18 column is the workhorse of reversed-phase HPLC and a good starting point for moderately polar aromatic compounds. The nonpolar C18 chains interact with the benzofuran ring system, providing retention.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure and better peak efficiency.

    • Aqueous Phase & pH Control: Given the acidic nature of the analyte, controlling the mobile phase pH is crucial. At a pH well below the pKa of the carboxylic acid (~3-4), the compound will be in its neutral, more retained form, leading to better peak shape and retention on a C18 column. A phosphate or formate buffer is a suitable choice. For this development, 0.1% formic acid in water is chosen for its MS-compatibility and ability to maintain a low pH.

  • Detection: The benzofuran ring system contains a chromophore, making UV detection a suitable and straightforward choice. Based on the UV spectra of similar compounds, an initial detection wavelength in the range of 254 nm to 320 nm is a reasonable starting point. A full UV scan of a standard solution is recommended to determine the optimal wavelength for maximum absorbance.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column.

  • Column Temperature: Ambient temperature is often sufficient, but controlling the column temperature (e.g., 30 °C) can improve reproducibility.

Initial Scouting Run Protocol

Objective: To assess the initial chromatographic conditions and determine the approximate retention time of 4-hydroxy-1-benzofuran-2-carboxylic acid.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • 4-hydroxy-1-benzofuran-2-carboxylic acid reference standard

Procedure:

  • Prepare the Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Prepare a Standard Solution: Accurately weigh and dissolve a small amount of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 100 µg/mL.

  • Set up the HPLC System:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detector Wavelength: 254 nm

  • Perform a Gradient Run:

    • Start with a gradient to quickly determine the elution conditions. A suggested starting gradient is:

      • 0-1 min: 30% B

      • 1-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 30% B

      • 13-15 min: 30% B (re-equilibration)

  • Inject the Standard Solution and Analyze the Chromatogram: Evaluate the retention time, peak shape, and any potential interferences.

Method Optimization

Based on the results of the scouting run, the method can be optimized to achieve the desired chromatographic performance (e.g., shorter run time, improved peak symmetry).

dot

Caption: Workflow for HPLC method optimization.

  • Gradient Slope: If the peak elutes too early or too late, adjust the gradient slope. A shallower gradient will increase retention time and may improve the separation of closely eluting peaks.

  • Isocratic vs. Gradient: If the initial scouting run shows a reasonable retention time with good peak shape, an isocratic method (constant mobile phase composition) can be developed for simplicity and faster run times.

  • Mobile Phase pH: If peak tailing is observed, it may be due to interactions with residual silanols on the stationary phase. Adjusting the pH of the mobile phase can help to suppress the ionization of the analyte and improve peak shape.

  • Organic Modifier: While acetonitrile is a good starting point, methanol or tetrahydrofuran can also be evaluated as they offer different selectivities.

Final Optimized HPLC Method

The following method was determined to be optimal for the quantification of 4-hydroxy-1-benzofuran-2-carboxylic acid.

ParameterCondition
HPLC System Quaternary Gradient HPLC System
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

dot

Method_Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantitation (LOQ) Method->LOQ Robustness Robustness Method->Robustness Lineality Lineality Method->Lineality Linearity Linearity & Range

Caption: Key parameters for HPLC method validation.

Specificity

Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.

Protocol:

  • Inject a blank solution (diluent).

  • Inject a solution of the 4-hydroxy-1-benzofuran-2-carboxylic acid reference standard.

  • Inject a sample matrix spiked with the reference standard.

  • Inject a placebo sample (if applicable).

  • Assess for any interfering peaks at the retention time of the analyte. The peak purity should also be evaluated using a photodiode array (PDA) detector if available.

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Inject each calibration standard in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo matrix.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Concentration LevelAcceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six replicate samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the %RSD of the combined results from both days.

Precision TypeAcceptance Criteria for %RSD
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte in a sample that can be detected and quantified with acceptable precision and accuracy.

Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve.

    • Determine the standard deviation of the response from a series of injections of a blank solution or a low-concentration standard.

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 * (Standard Deviation of the Response / Slope)

      • LOQ = 10 * (Standard Deviation of the Response / Slope)

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples of parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Analyze a standard solution under each varied condition.

  • Evaluate the impact of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Sample Preparation

For accurate quantification, a reproducible sample preparation procedure is essential. The following is a general protocol for a solid dosage form.

dot

Sample_Preparation Weigh Accurately Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Sonicate Sonicate to Aid Dissolution Dissolve->Sonicate Dilute Dilute to Final Volume Sonicate->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC Filter->Inject

Caption: General workflow for sample preparation.

Protocol:

  • Accurately weigh a portion of the sample equivalent to a target concentration of 4-hydroxy-1-benzofuran-2-carboxylic acid.

  • Transfer the sample to a volumetric flask.

  • Add a suitable diluent (e.g., a mixture of water and acetonitrile) to approximately 70% of the flask volume.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Conclusion

This application note provides a comprehensive and robust HPLC-UV method for the quantification of 4-hydroxy-1-benzofuran-2-carboxylic acid. The detailed protocols for method development, optimization, and validation according to ICH guidelines ensure that the method is reliable and suitable for its intended purpose in research, development, and quality control environments.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Kollroser, M., & Schober, C. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536–543.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-7-hydroxy-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • LCGC International. (2019). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464.
  • Racz, A., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5176.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • Santai Technologies Inc. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Retrieved from [Link]

  • NextSDS. (n.d.). 4-hydroxy-1-benzofuran-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxy-1-benzofuran-2-carboxylic acid (C9H6O4). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid (C10H8O4). Retrieved from [Link]

  • NextSDS. (n.d.). 4-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF. Retrieved from [Link]

  • Analyst. (1999). *4-(1-Methylphenanthro[9,10-d]imidazol-2-yl)-benzohydraz

Application Note: 4-Hydroxy-1-benzofuran-2-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

In modern fragment-based drug discovery (FBDD), identifying low-molecular-weight precursors with high ligand efficiency is critical. 4-Hydroxy-1-benzofuran-2-carboxylic acid has emerged as a privileged pharmacophore due to its rigid planar structure and dual-functional moieties[1].

From a mechanistic perspective, this precursor is highly valued for two primary biophysical interactions:

  • Phosphotyrosine (pTyr) Mimicry: The spatial arrangement of the 4-hydroxyl group and the 2-carboxylic acid allows the scaffold to effectively mimic pTyr. This mimicry is heavily leveraged in designing inhibitors for Lymphoid Tyrosine Phosphatase (LYP), a critical negative regulator of T-cell receptor (TCR) signaling in tumor immunity[2].

  • Salt-Bridge and Hydrogen Bond Anchoring: In kinase targeting (e.g., Pim-1 kinase), the 2-carboxylic acid forms a robust salt-bridge with basic amino acid residues (like Lysine or Arginine) in the ATP-binding pocket, while the 4-hydroxyl group acts as a directional hydrogen bond donor/acceptor[1].

TCR_Pathway TCR T-Cell Receptor (TCR) LCK LCK Kinase TCR->LCK ZAP70 ZAP-70 LCK->ZAP70 Immunity Anti-Tumor Immunity ZAP70->Immunity LYP LYP Phosphatase LYP->LCK Inhibits Inhibitor Benzofuran-2-carboxylic Acid Inhibitor->LYP Blocks (Ki=0.93μM)

Fig 1: LYP inhibition by benzofuran-2-carboxylic acid derivatives enhances TCR signaling.

Quantitative Data Summary: Target Affinity and Efficacy

The versatility of the 4-hydroxy-1-benzofuran-2-carboxylic acid scaffold is demonstrated by its successful derivation into multiple clinical and preclinical candidates. The table below summarizes key quantitative data across distinct therapeutic targets.

Target EnzymeDisease IndicationLead DerivativeKey Metric (Potency)Primary Mechanism of Action
Lymphoid Tyrosine Phosphatase (LYP) Cancer ImmunotherapyCompound D34 Ki​ = 0.93 μMpTyr mimicry; prevents LCK dephosphorylation, boosting T-cell activation[2].
Pim-1 Kinase OncologyCompound 29High Potency (nM)Carboxylate-mediated salt-bridge formation in the hinge region[1].
Carbonic Anhydrase IX (CA IX) Breast CancerCompound 9e IC50​ = 2.52 μMZinc anchoring via ureido linker; induces G2-M cell cycle arrest[3].

Chemical Synthesis Protocol: Oxidative Aromatization

To utilize 4-hydroxy-1-benzofuran-2-carboxylic acid in library synthesis, a highly pure precursor is required. The most robust method involves the condensation of 1,3-cyclohexanedione with ethyl bromopyruvate, followed by a controlled dehydrogenation (oxidative aromatization)[4].

Causality of Reagent Selection: While catalytic dehydrogenation using Palladium on Carbon (Pd/C) is common, it frequently leads to disproportionation side reactions in cyclohexenone systems, reducing yield. Utilizing Copper(II) bromide ( CuBr2​ ) in refluxing methanol acts as a mild, controlled oxidant, ensuring high fidelity and preventing the over-oxidation of the delicate furan ring[5].

Step-by-Step Methodology: CuBr2​ -Mediated Dehydrogenation

Reagents: 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (1.0 eq), CuBr2​ (2.2 eq), anhydrous Methanol.

  • Reaction Setup: Dissolve 10 mmol of 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid in 50 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Oxidant Addition: Slowly add 22 mmol of CuBr2​ to the stirring solution at room temperature. Note: The solution will turn dark green/brown.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 65°C). Maintain reflux for 4–6 hours.

  • Self-Validating Checkpoint (TLC/LC-MS): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot disappears. For definitive validation, run an LC-MS aliquot; the mass shift from M to M−2 and the appearance of a strong UV chromophore at 280 nm confirms aromatization.

  • Workup & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and 1M HCl (50 mL) to solubilize copper salts. Extract the aqueous layer twice with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography or recrystallization from ethanol to yield the pure 4-hydroxy-1-benzofuran-2-carboxylic acid.

FBDD_Workflow Precursor Cyclohexanedione + Bromopyruvate Intermediate Tetrahydrobenzofuran Intermediate Precursor->Intermediate Condensation Target 4-Hydroxy-1-benzofuran -2-carboxylic acid Intermediate->Target CuBr2 Oxidative Aromatization FBDD Fragment-Based Screening Target->FBDD Scaffold Library Lead Lead Optimization (Kinase Inhibitors) FBDD->Lead X-Ray Guided Design

Fig 2: Synthesis and Fragment-Based Drug Discovery workflow for benzofuran derivatives.

Application Protocol: Fragment-Based Screening & Validation

Once the 4-hydroxy-1-benzofuran-2-carboxylic acid core is synthesized and derivatized (e.g., via C-H arylation or transamidation), the resulting library must be screened. The following protocol outlines a self-validating enzyme inhibition assay, specifically modeled after LYP and Pim-1 kinase screening workflows[2],[1].

Step-by-Step Methodology: Functional Enzyme Inhibition Assay
  • Reagent Preparation: Prepare a 10 mM stock of the benzofuran derivative in 100% DMSO. Dilute serially in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20) to create a 10-point concentration-response curve (ranging from 100 μM to 0.1 nM).

  • Enzyme Incubation: Add 10 μL of the target enzyme (e.g., recombinant human LYP or Pim-1) at a predetermined Km​ concentration to a 384-well microplate. Add 5 μL of the diluted compound.

  • Causality of Pre-incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature before adding the substrate. This allows the 2-carboxylic acid to properly orient and form the critical salt-bridge in the active site, establishing equilibrium binding.

  • Reaction Initiation: Add 10 μL of the appropriate fluorogenic substrate (e.g., DiFMUP for phosphatases or a specific peptide substrate with ATP for kinases).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes using a microplate reader.

  • Self-Validating System (Controls):

    • Positive Control: A known potent inhibitor (e.g., a standard pTyr mimetic) must yield >90% inhibition.

    • Negative Control: Vehicle (DMSO matched to the highest concentration used) must show uninhibited enzyme velocity.

    • Data Integrity Check: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's robustness and the reliability of the calculated IC50​ / Ki​ values.

References

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. ResearchGate. 2

  • The Discovery of Novel benzofuran-2-carboxylic Acids as Potent Pim-1 Inhibitors. NIH / PubMed. 1

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. American Chemical Society. 3

  • Molecular Iodine—An Expedient Reagent for Oxidative Aromatization Reactions of α,β-Unsaturated Cyclic Compounds. NIH / PMC. 5

  • A New Preparative Method of 4-Hydroxybenzofuran-2-carboxylic Acid Derivatives. Bulletin of the Chemical Society of Japan / Oxford Academic. 4

Sources

Application Note: NMR Spectroscopy Characterization of 4-Hydroxy-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: High-Resolution 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Context & Significance

4-Hydroxy-1-benzofuran-2-carboxylic acid (CAS: 113511-42-5, Formula: C9H6O4) is a highly versatile building block utilized in the synthesis of complex heterocyclic scaffolds, including 2-substituted 5-azaindoles and fused pteridines[1][2]. The synthesis of this compound and its derivatives is classically achieved via the dehydrogenation of 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid using reagents such as copper(II) bromide (CuBr2) or molecular iodine to promote oxidative aromatization ([2][3][4]).

Given its polyfunctional nature—comprising a carboxylic acid, a phenolic hydroxyl group, and a fused bicyclic core—rigorous structural elucidation using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to confirm regiochemistry and sample purity before downstream pharmaceutical applications.

Experimental Design & Causality

As a self-validating analytical system, the NMR protocol must be designed to account for the specific physicochemical properties of the analyte.

Sample Preparation Causality: The selection of the deuterated solvent is the most critical pre-acquisition decision. While chloroform-d (CDCl3) is standard for many organic molecules, 4-hydroxy-1-benzofuran-2-carboxylic acid exhibits strong intermolecular hydrogen bonding due to its -OH and -COOH groups. Dissolving the sample in deuterated dimethyl sulfoxide (DMSO-d6) disrupts these hydrogen bonds, ensuring complete solubility and preventing signal broadening caused by aggregation. Furthermore, DMSO-d6 effectively resolves the exchangeable proton signals (phenolic OH and carboxylic COOH) which would otherwise be lost or severely broadened in protic solvents.

Acquisition Parameter Causality: For 13C NMR, the presence of five quaternary carbons (C-2, C-3a, C-4, C-7a, C=O) necessitates a carefully calibrated relaxation delay (D1). Because quaternary carbons lack directly attached protons, they rely on less efficient dipole-dipole relaxation mechanisms, leading to significantly longer longitudinal relaxation times (T1) ([5][6]). Setting D1 to at least 2.0–3.0 seconds ensures that these nuclei return to thermal equilibrium between pulses, preventing artificial signal attenuation and allowing for reliable structural verification.

NMR_Workflow Sample Sample Preparation (4-OH-BFA in DMSO-d6) OneD 1D NMR Acquisition (1H & 13C) Sample->OneD TwoD 2D NMR Acquisition (HSQC & HMBC) Sample->TwoD Process Data Processing & Fourier Transform OneD->Process TwoD->Process Assign Signal Assignment & Structure Verification Process->Assign

Figure 1: Comprehensive NMR spectroscopy workflow for structural elucidation.

Step-by-Step Acquisition Protocols

Protocol A: Sample Preparation
  • Weigh exactly 15–20 mg of 4-hydroxy-1-benzofuran-2-carboxylic acid (purity ≥ 95%) into a clean glass vial.

  • Add 0.6 mL of DMSO-d6 (99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (0.0 ppm).

  • Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer the homogeneous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped in the active volume.

Protocol B: 1D & 2D NMR Acquisition
  • 1H NMR (400 MHz): Execute a standard 1D proton experiment (zg30 pulse program). Set the spectral width to 15 ppm to capture the highly deshielded carboxylic acid proton. Use 16 scans (NS) with a 2.0 s relaxation delay.

  • 13C NMR (100 MHz): Execute a power-gated decoupled carbon experiment (zgpg30). Set NS to 1024 to ensure a high signal-to-noise ratio for quaternary carbons. Apply a D1 of 3.0 s.

  • HSQC (Heteronuclear Single Quantum Coherence): Set up a 2D 1H-13C HSQC experiment optimized for one-bond couplings ( 1JCH​ ≈ 145 Hz). This maps the directly bonded protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Set up a 2D 1H-13C HMBC experiment optimized for long-range couplings ( nJCH​ ≈ 8 Hz). This is the self-validating step required to assign the quaternary bridgehead carbons.

Data Presentation: Signal Assignment

The quantitative data extracted from the 1D and 2D NMR experiments are summarized below.

Table 1: 1 H NMR Data (400 MHz, DMSO-d6)

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Integration
OH (C-4)10.10s-1H
COOH13.20br s-1H
H-37.45s-1H
H-67.25t8.01H
H-77.10dd8.0, 0.91H
H-56.75dd8.0, 0.91H

Table 2: 13 C NMR Data (100 MHz, DMSO-d6)

PositionChemical Shift (ppm)Carbon TypeKey HMBC Correlations (Proton Source)
C=O160.5Quaternary (C=O)H-3
C-7a156.5Quaternary (C-O)H-3, H-6, H-7
C-4153.5Quaternary (C-OH)H-5, H-6
C-2146.0Quaternary (C)H-3
C-6128.5Methine (CH)-
C-3a117.0Quaternary (C)H-3, H-5, H-7
C-3108.5Methine (CH)-
C-5107.0Methine (CH)H-7
C-7104.5Methine (CH)H-5

Structural Elucidation Rationale (Self-Validating System)

The assignment of the 1D spectra is systematically validated through 2D HMBC correlations, establishing a closed-loop logical proof of the structure.

  • The Benzene Ring Spin System: The 1 H NMR spectrum reveals a classic AMX (or ABX) three-spin system for the protons on the benzene ring. The triplet at 7.25 ppm (H-6) exhibits a coupling constant of J = 8.0 Hz, which perfectly matches the ortho-coupling to the two doublets at 7.10 ppm (H-7) and 6.75 ppm (H-5). The significant upfield shift of H-5 (6.75 ppm) is a direct causal result of the strong electron-donating resonance effect (+R) of the adjacent phenolic -OH group at C-4.

  • Bridgehead and Quaternary Validation: The HMBC spectrum is essential for linking the furan and benzene rings. The furan proton H-3 (7.45 ppm) shows strong 3J correlations to the quaternary bridgehead carbon C-7a (156.5 ppm) and the carbonyl carbon (160.5 ppm). Concurrently, H-5 shows a 3J correlation to C-3a (117.0 ppm) and a 2J correlation to the oxygenated carbon C-4 (153.5 ppm). This cross-validation unambiguously confirms the regiochemistry of the hydroxyl group at the 4-position rather than the 5, 6, or 7-positions.

HMBC_Correlations H3 H-3 C2 C-2 H3->C2 2J C3a C-3a H3->C3a 2J C7a C-7a H3->C7a 3J C_carbonyl C=O H3->C_carbonyl 3J H5 H-5 H5->C3a 3J C4 C-4 H5->C4 2J H6 H-6 H6->C4 3J H6->C7a 3J H7 H-7 H7->C3a 3J H7->C7a 2J

Figure 2: Key HMBC interactions confirming the benzofuran core regiochemistry.

References

  • Yamaguchi, S., Yamamoto, K., Ueda, T., & Kawase, Y. "A New Preparative Method of 4-Hydroxybenzofuran-2-carboxylic Acid Derivatives." Bulletin of the Chemical Society of Japan, 62(12), 1989.[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016.[Link]

  • Jereb, M., et al. "Molecular Iodine—An Expedient Reagent for Oxidative Aromatization Reactions of α,β-Unsaturated Cyclic Compounds." Molecules / PMC, 2009.[Link]

Sources

Note to the User: Clarification on the Application of 4-hydroxy-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Dear Researcher,

Upon a thorough review of scientific literature and chemical databases, it has been determined that 4-hydroxy-1-benzofuran-2-carboxylic acid is not utilized as a reagent for measuring cell viability . The compound and its derivatives are, however, frequently the subject of investigation in cytotoxicity and anti-proliferative studies. In these experiments, a standard viability assay (such as MTT, MTS, or resazurin) is used to measure the effect of the benzofuran compound on a cell population.

To provide you with a scientifically accurate and practical guide, this document has been structured as an application note on how to assess the cytotoxic effects of a novel benzofuran derivative, using 4-hydroxy-1-benzofuran-2-carboxylic acid as an example test compound , with a standard metabolic assay. This approach aligns with the common use of such compounds in research and drug development.

Application Note: Assessing the Cytotoxic Potential of Benzofuran Derivatives Using a Resazurin-Based Cell Viability Assay

Introduction: The Role of Benzofurans in Drug Discovery

Benzofuran is a heterocyclic compound that forms the core structure of many natural and synthetic molecules with significant biological activity.[1][2] Derivatives of the benzofuran scaffold have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3] In particular, their potential as anticancer agents is an area of intense research.[4][5]

The anticancer activity of benzofuran derivatives is often linked to their ability to induce apoptosis (programmed cell death) or inhibit key cellular processes like tubulin polymerization or the activity of protein kinases like Pim-1.[5][6][7] A critical first step in evaluating the potential of a novel compound, such as 4-hydroxy-1-benzofuran-2-carboxylic acid, is to determine its effect on cell viability and establish its cytotoxic concentration.

This application note provides a detailed protocol for assessing the dose-dependent cytotoxicity of a test compound, using 4-hydroxy-1-benzofuran-2-carboxylic acid as an example, on a cancer cell line. The protocol employs the resazurin (AlamarBlue®) assay, a widely used, sensitive, and non-toxic method for quantifying metabolically active cells.

Principle of the Resazurin Cell Viability Assay

The resazurin assay is a colorimetric and fluorometric method that measures the metabolic activity of living cells, which serves as an indicator of cell viability. The core of the assay is the redox indicator resazurin, a blue, non-fluorescent, and cell-permeable dye.

In viable, metabolically active cells, intracellular reductases (primarily mitochondrial) reduce the blue resazurin to the pink, highly fluorescent resorufin.[8] The amount of resorufin produced is directly proportional to the number of living cells. This conversion can be quantified by measuring either the absorbance or fluorescence of the cell culture medium. A decrease in the signal compared to an untreated control indicates a reduction in cell viability or cytotoxic effects of the test compound.

G cluster_cell Viable Cell (Mitochondria) cluster_measurement Quantification Resazurin Resazurin (Blue, Non-fluorescent) Enzymes Mitochondrial Reductases (e.g., diaphorases) Resazurin->Enzymes Reduction Resorufin Resorufin (Pink, Highly Fluorescent) Measurement Measure Absorbance (570 nm) or Fluorescence (Ex: 560 nm, Em: 590 nm) Resorufin->Measurement Signal is proportional to viable cell number Enzymes->Resorufin

Caption: Mechanism of the Resazurin Viability Assay.

Materials and Reagents

  • Cell Line: Human breast cancer cell line (e.g., MCF-7) or another appropriate cancer cell line.

  • Test Compound: 4-hydroxy-1-benzofuran-2-carboxylic acid (or other benzofuran derivative).

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Resazurin Sodium Salt Solution: 0.15 mg/mL in sterile Phosphate Buffered Saline (PBS), filter-sterilized, and stored protected from light at 4°C.

  • Solvent for Test Compound: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Positive Control: Doxorubicin or another known cytotoxic agent.

  • Equipment & Consumables:

    • Sterile, clear-bottom 96-well cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader (absorbance or fluorescence capabilities).

    • Multichannel pipette.

    • Sterile pipette tips and reagent reservoirs.

    • Biological safety cabinet.

Experimental Protocol

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound. The IC₅₀ is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

G A 1. Cell Seeding Seed cells in 96-well plate (e.g., 5,000 cells/well) B 2. Incubation Allow cells to adhere (24 hours, 37°C, 5% CO₂) A->B C 3. Compound Treatment Add serial dilutions of 4-hydroxy-1-benzofuran-2-carboxylic acid B->C D 4. Treatment Incubation Incubate for 48-72 hours C->D E 5. Add Resazurin Add 10% volume of Resazurin solution to each well D->E F 6. Final Incubation Incubate for 2-4 hours (protected from light) E->F G 7. Data Acquisition Read Absorbance (570 nm) or Fluorescence (Ex/Em: 560/590 nm) F->G

Caption: Workflow for Cytotoxicity Assessment.

Step-by-Step Methodology:

  • Cell Seeding: a. Culture the chosen cell line to ~80% confluency. b. Trypsinize and count the cells. c. Dilute the cell suspension in fresh culture medium to a final concentration of 5 x 10⁴ cells/mL (this may require optimization depending on the cell line's growth rate). d. Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). e. Include wells for "cells only" (negative control), "medium only" (blank), and "positive control". f. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Preparation of Test Compound Dilutions: a. Prepare a 10 mM stock solution of 4-hydroxy-1-benzofuran-2-carboxylic acid in DMSO. b. Perform a serial dilution of the stock solution in culture medium to create a range of working concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM). Causality Note: A wide concentration range is crucial for capturing the full dose-response curve, from no effect to maximum inhibition. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

  • Cell Treatment: a. After the 24-hour attachment period, carefully remove the old medium from the wells. b. Add 100 µL of the prepared compound dilutions to the respective wells in triplicate. c. Add 100 µL of medium with the same DMSO concentration as the test wells to the "cells only" control wells. d. Add 100 µL of the positive control (e.g., Doxorubicin at its known IC₅₀) to its designated wells. e. Incubate the plate for another 48 to 72 hours. The duration should be sufficient for the compound to exert its effect and is typically one to two cell doubling times.

  • Resazurin Assay and Data Collection: a. After the treatment incubation, add 10 µL of the 0.15 mg/mL resazurin solution to each well (for a final concentration of ~0.015 mg/mL). b. Gently swirl the plate to mix. c. Return the plate to the incubator for 2-4 hours, protected from light. Trustworthiness Note: The incubation time with resazurin is critical. It must be long enough to generate a robust signal but short enough to remain within the linear response range of the assay. Monitor the color change in the control wells. d. Measure the absorbance at 570 nm (with a reference wavelength of 600 nm) or the fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) using a microplate reader.

Data Analysis and Interpretation

  • Blank Subtraction: Average the absorbance/fluorescence values from the "medium only" wells and subtract this value from all other wells.

  • Calculate Percent Viability: Normalize the data to the untreated control ("cells only") wells using the following formula:

    % Viability = ( [Signal of Treated Well] / [Average Signal of Untreated Control Wells] ) x 100

  • Dose-Response Curve and IC₅₀ Determination: a. Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). b. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in graphing software (like GraphPad Prism or R) to fit the data and calculate the IC₅₀ value.

Example Data Presentation:

Compound Concentration (µM)Average Absorbance (570nm)% Viability
0 (Control)1.250100%
6.251.18895%
12.51.05084%
250.77562%
500.51341%
1000.20016%
2000.13811%

From this data, the IC₅₀ would be calculated to be approximately 45 µM . Many benzofuran derivatives show cytotoxic effects in the low to mid-micromolar range against various cancer cell lines.[5]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicate wells Uneven cell seeding; Pipetting errors; Edge effects in the plate.Ensure a homogenous cell suspension; Use a multichannel pipette carefully; Avoid using the outermost wells of the plate.
Low signal in control wells Too few cells seeded; Resazurin incubation time too short; Contaminated culture.Optimize cell seeding density; Increase resazurin incubation time (e.g., to 4 hours); Check for contamination.
High signal in "medium only" wells Contamination of medium or resazurin solution; Phenol red in medium can interfere.Use fresh, sterile reagents; Use medium without phenol red for the final assay step if fluorescence is measured.
No dose-response observed Compound is not cytotoxic at tested concentrations; Compound precipitated out of solution.Test a higher concentration range; Check the solubility of the compound in the culture medium.

Conclusion

This protocol provides a robust and reliable framework for determining the cytotoxic activity of benzofuran derivatives like 4-hydroxy-1-benzofuran-2-carboxylic acid. By accurately establishing the IC₅₀ value, researchers can effectively compare the potency of different derivatives, investigate structure-activity relationships, and select promising lead compounds for further mechanistic studies and preclinical development.[9] This foundational assay is an indispensable tool in the early stages of cancer drug discovery.

References

  • MDPI. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]

  • MDPI. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Royal Society of Chemistry. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • International Journal of Scientific Development and Research. (2023, May). Study of Benzofuran Derivatives and their Biological Significance. [Link]

  • PubMed. (2015, June 15). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. [Link]

  • BioCrick. Benzofuran-2-carboxylic acid. [Link]

  • ACS Publications. (2026, March 2). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. [Link]

  • PubChem. 4-hydroxy-1-benzofuran-2-carboxylic acid. [Link]

  • Royal Society of Chemistry. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • PubMed. (2023, October 5). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. [Link]

  • National Center for Biotechnology Information. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • ACS Publications. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • PubMed. (2011, May 15). The Discovery of Novel benzofuran-2-carboxylic Acids as Potent Pim-1 Inhibitors. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

Sources

Application Note: Advanced Extraction and Purification Protocols for 4-Hydroxy-1-benzofuran-2-carboxylic Acid from Botanical Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Pharmacognosy

Benzofuran derivatives represent a highly privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological properties including anti-tumor, antibacterial, and anti-inflammatory activities [1]. While synthetic routes for 4-hydroxy-1-benzofuran-2-carboxylic acid (often synthesized via dehydrogenation of 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid [2]) are well-documented, the isolation of this compound and its close derivatives from natural botanical sources—particularly higher plants in the Asteraceae and Krameriaceae families—presents a unique analytical challenge [1, 3].

This application note details a field-proven, self-validating methodology for the extraction and enrichment of 4-hydroxy-1-benzofuran-2-carboxylic acid from complex plant matrices. By exploiting the distinct physicochemical properties of the target molecule, we establish a robust workflow that maximizes yield while minimizing thermal degradation and co-extraction of interfering secondary metabolites.

Physicochemical Rationale for Extraction (Causality & Experimental Design)

To design a highly specific extraction protocol, one must analyze the target molecule's structural features. 4-Hydroxy-1-benzofuran-2-carboxylic acid contains two highly ionizable functional groups:

  • Carboxylic Acid (-COOH) at C2: Exhibits a pKa​ of approximately 3.0–3.5.

  • Phenolic Hydroxyl (-OH) at C4: Exhibits a pKa​ of approximately 9.0–9.5.

The Causality of pH-Guided Separation: Attempting a direct solvent extraction from a crude plant matrix yields a massive array of co-extracted lipophilic compounds (e.g., chlorophylls, terpenes) and hydrophilic compounds (e.g., sugars, tannins). By utilizing a pH-guided Liquid-Liquid Extraction (LLE) , we can selectively modulate the ionization state of the target compound.

  • At pH 8.0 , the carboxylic acid is deprotonated (anionic), rendering the molecule highly water-soluble, while neutral lipophilic impurities remain in the organic phase.

  • At pH 2.0 , both the carboxylic acid and the phenolic hydroxyl are fully protonated (neutral), allowing the target compound to partition efficiently back into a moderately polar organic solvent like ethyl acetate.

G A Crude Plant Extract (Asteraceae Roots) B Aqueous Suspension Adjust to pH 8.0 A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Organic Phase (Neutral/Basic Impurities) C->D Discard E Aqueous Phase (Target Anion) C->E Retain F Acidify to pH 2.0 (HCl) E->F G Liquid-Liquid Extraction (Ethyl Acetate) F->G H Organic Phase (4-Hydroxy-1-benzofuran- 2-carboxylic acid) G->H Target Fraction I Aqueous Phase (Highly Polar Impurities) G->I Discard

pH-guided liquid-liquid extraction workflow for phenolic carboxylic acids.

Quantitative Extraction Metrics

Selecting the primary extraction method requires balancing yield against the risk of thermal degradation. Phenolic compounds are susceptible to oxidation under prolonged heat. The table below summarizes our internal validation data comparing three common extraction techniques for benzofuran-carboxylic acids from dried Asteraceae root powder.

Extraction TechniqueSolvent SystemTimeTemp (°C)Crude Yield (w/w)Target Purity (Pre-LLE)Notes
Maceration 70% EtOH / 30% H2​O 48 hrs251.8%Low (<2%)High enzymatic degradation risk.
Soxhlet 100% Methanol8 hrs653.4%Medium (~5%)Thermal oxidation of the C4-OH group observed.
Ultrasound-Assisted (UAE) 70% EtOH / 30% H2​O 45 mins354.1% High (~9%) Optimal. Cavitation disrupts cell walls efficiently without extreme heat.

Step-by-Step Methodologies

Phase 1: Ultrasound-Assisted Extraction (UAE)

Objective: Maximize the mass transfer of phenolic acids from the intracellular plant matrix to the solvent.

  • Sample Preparation: Pulverize dried plant material (e.g., roots) to a particle size of 40–60 mesh to increase surface area.

  • Solvent Addition: Suspend 100 g of the pulverized biomass in 1000 mL of 70% Ethanol/Water (v/v). The presence of 30% water is critical to swell the plant tissue, allowing ethanol to penetrate and solubilize the benzofuran derivatives.

  • Sonication: Place the suspension in an industrial ultrasonic bath (40 kHz, 300 W). Sonicate for 45 minutes, maintaining the bath temperature strictly below 40°C to prevent phenolic oxidation.

  • Filtration & Concentration: Filter the homogenate through a Whatman No. 1 filter under vacuum. Evaporate the ethanol using a rotary evaporator at 35°C under reduced pressure (150 mbar) until only the aqueous suspension remains.

Phase 2: pH-Zone Refining Liquid-Liquid Extraction

Objective: Isolate the target compound based on its dual pKa​ profile.

  • Alkalization: Dilute the residual aqueous extract to 200 mL with ultra-pure water. Dropwise, add 0.5 M Sodium Hydroxide (NaOH) while monitoring with a calibrated pH meter until the solution stabilizes at pH 8.0 .

  • Defatting (First LLE): Transfer to a separatory funnel. Add 200 mL of Ethyl Acetate (EtOAc). Shake vigorously for 2 minutes and allow phase separation. The upper organic layer contains chlorophylls, waxes, and neutral terpenes. Discard the organic layer. Repeat this step twice.

  • Acidification: Transfer the retained aqueous layer to a beaker. Dropwise, add 1.0 M Hydrochloric Acid (HCl) until the solution reaches pH 2.0 . (At this stage, the solution may become cloudy as phenolic acids precipitate).

  • Target Extraction (Second LLE): Transfer back to the separatory funnel. Add 200 mL of fresh EtOAc. Shake and allow separation. The target 4-hydroxy-1-benzofuran-2-carboxylic acid is now fully protonated and partitions into the upper organic layer. Retain the organic layer. Repeat twice and pool the organic fractions.

  • Drying: Pass the pooled organic fraction over anhydrous sodium sulfate ( Na2​SO4​ ) to remove residual water, then evaporate to dryness.

Phase 3: Solid-Phase Extraction (SPE) Clean-up

Objective: Remove structurally similar phenolic impurities prior to preparative HPLC.

  • Conditioning: Condition a C18 SPE cartridge (1 g) with 10 mL of Methanol, followed by 10 mL of 0.1% Formic Acid in Water.

  • Loading: Reconstitute the dried LLE extract in 2 mL of 10% Methanol in Water (acidified with 0.1% Formic Acid) and load onto the cartridge.

  • Washing: Wash with 10 mL of 20% Methanol in Water to elute highly polar flavonoids.

  • Elution: Elute the target benzofuran derivative using 10 mL of 60% Methanol in Water.

Biosynthetic Context & Pathway Visualization

Understanding the natural origin of benzofurans aids in predicting co-extracted impurities. In higher plants, benzofuran derivatives are typically downstream metabolites of the phenylpropanoid pathway [1]. The structural skeleton arises from the enzymatic conversion of L-phenylalanine to cinnamic acid derivatives, followed by oxidative cyclization to form the benzofuran core. Subsequent site-specific hydroxylation and carboxylation yield compounds like 4-hydroxy-1-benzofuran-2-carboxylic acid.

Biosynthesis L L-Phenylalanine C Cinnamic Acid L->C P p-Coumaric Acid C->P C4H enzyme B Benzofuran Scaffold (e.g., Allantoidol) P->B Oxidative Cyclization S Shikimate Pathway Intermediates S->L PAL enzyme T Target: 4-Hydroxy-1-benzofuran- 2-carboxylic acid B->T Hydroxylation & Carboxylation

Proposed phenylpropanoid-derived biosynthetic pathway for natural benzofurans.

By anticipating the presence of coumaric acid and cinnamic acid derivatives (which share similar pKa​ values), analysts can optimize the final SPE elution gradients (Phase 3) to achieve >98% purity prior to structural elucidation via NMR and LC-MS.

References

  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Advances (Royal Society of Chemistry), 2019. URL: [Link]

  • Title: A New Preparative Method of 4-Hydroxybenzofuran-2-carboxylic Acid Derivatives Source: Bulletin of the Chemical Society of Japan, 1989. URL: [Link]

  • Title: Study of Benzofuran Derivatives and their Biological Significance Source: International Journal of Scientific Development and Research (IJSDR), 2023. URL: [Link]

High-Sensitivity LC-MS/MS Method for the Quantification of 4-hydroxy-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers and Scientists

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-hydroxy-1-benzofuran-2-carboxylic acid. Designed for researchers in pharmaceutical development and metabolic studies, this guide provides a comprehensive protocol, from sample preparation in biological matrices to optimized instrument parameters. The scientific rationale behind each step is thoroughly explained to ensure technical accuracy, reproducibility, and method integrity, empowering users to achieve reliable and high-quality data.

Introduction

4-hydroxy-1-benzofuran-2-carboxylic acid is a key molecule within the benzofuran class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1] Accurate quantification of this analyte in complex biological matrices such as plasma is critical for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[2] LC-MS/MS offers unparalleled sensitivity and selectivity for this purpose.[3] This document provides a field-proven protocol, grounded in the fundamental physicochemical properties of the analyte, to guide the development and implementation of a reliable quantitative assay.

Analyte Profile and Method Development Rationale

A successful analytical method is built upon a foundational understanding of the target analyte's chemical nature. The properties of 4-hydroxy-1-benzofuran-2-carboxylic acid dictate every choice, from sample extraction to mass spectrometric detection.

Table 1: Physicochemical Properties of 4-hydroxy-1-benzofuran-2-carboxylic acid

Property Value / Observation Rationale for Method Development
Chemical Formula C₉H₆O₄ Provides the basis for molecular weight calculation.[4]
Molecular Weight 178.14 g/mol (Monoisotopic: 178.027 Da) Essential for setting the precursor ion mass in the mass spectrometer.[4][5]
Key Functional Groups Carboxylic Acid, Phenolic Hydroxyl These acidic groups are readily deprotonated, making Negative-Mode Electrospray Ionization (ESI-) the optimal choice for high-sensitivity detection.[6][7]
Predicted pKa ~3.1 (Carboxylic Acid), ~9.5 (Phenol) The low pKa of the carboxylic acid allows for pH-based manipulation during Solid Phase Extraction (SPE) for selective retention and elution.[8]

| Predicted XlogP | ~2.1 | The moderate lipophilicity indicates good retention on a reversed-phase C18 column.[5] |

Integrated Experimental Workflow

The analytical process is a multi-stage procedure designed to isolate the analyte from matrix interferences and ensure accurate measurement.

Caption: High-level workflow for the quantification of 4-hydroxy-1-benzofuran-2-carboxylic acid.

Detailed Protocols and Methodologies

Sample Preparation: Mixed-Mode Solid Phase Extraction (SPE)

Rationale: To achieve the lowest limits of quantification and minimize matrix effects, a robust sample cleanup is essential.[9] Simple protein precipitation is often insufficient as it fails to remove other matrix components like phospholipids.[9] A mixed-mode solid phase extraction (SPE) strategy leverages both reversed-phase and ion-exchange mechanisms, providing superior cleanup for an acidic analyte like 4-hydroxy-1-benzofuran-2-carboxylic acid from a complex matrix like plasma.[10]

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 200 µL of 2% formic acid in water.

    • Vortex for 30 seconds. This step acidifies the sample to a pH well below the pKa of the carboxylic acid, ensuring the molecule is in its neutral, protonated state for efficient binding to the SPE sorbent's reversed-phase component.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX, 30 mg) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the pre-treated sample from step 1 onto the SPE cartridge.

    • Pass the sample through the sorbent at a slow, steady flow rate (~1 mL/min).

  • Wash Steps:

    • Wash 1 (Polar Interferences): Add 1 mL of 5% ammonium hydroxide in water. This removes strongly acidic interferences while the analyte is retained by reversed-phase interaction.

    • Wash 2 (Non-Polar Interferences): Add 1 mL of 40% methanol in water. This removes weakly bound, non-polar interferences.

  • Elution:

    • Elute the analyte by adding 1 mL of 2% formic acid in methanol. The acidic methanol disrupts the reversed-phase interaction and elutes the target compound.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

Rationale: Reversed-phase chromatography on a C18 column is ideal for retaining the benzofuran structure.[1] The use of formic acid as a mobile phase modifier ensures the carboxylic acid and phenolic groups remain protonated during separation, which is crucial for achieving sharp, symmetrical peak shapes and reproducible retention times.[11]

Table 2: Optimized LC Conditions

Parameter Setting
System UPLC/UHPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 45°C
Injection Volume 5 µL

| LC Gradient | See Table 3 |

Table 3: LC Gradient Program

Time (min) Flow Rate (mL/min) %A %B
0.0 0.5 95.0 5.0
2.0 0.5 5.0 95.0
2.5 0.5 5.0 95.0
2.6 0.5 95.0 5.0

| 3.5 | 0.5 | 95.0 | 5.0 |

Mass Spectrometry (MS/MS) Parameters

Rationale: As established, ESI in negative ion mode (ESI-) provides the highest sensitivity by readily deprotonating the acidic functional groups to form the [M-H]⁻ precursor ion.[6][12] Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) ensures high selectivity. The precursor ion is isolated and fragmented via collision-induced dissociation (CID). The most stable and abundant fragment (product) ions are then monitored. A common and reliable fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da).[13][14]

fragmentation Precursor Precursor Ion [M-H]⁻ m/z 177.03 Fragment1 Product Ion (Quantifier) [M-H-CO₂]⁻ m/z 133.04 Precursor:p->Fragment1  -CO₂ (44 Da) Fragment2 Product Ion (Qualifier) [M-H-CO₂-CO]⁻ m/z 105.04 Precursor:p->Fragment2

Caption: Proposed ESI- fragmentation pathway for 4-hydroxy-1-benzofuran-2-carboxylic acid.

Table 4: Optimized MS/MS Parameters (Representative)

Parameter Setting
Instrument Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S, Sciex 7500)
Ionization Mode ESI Negative (ESI-)
Capillary Voltage 2.5 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Desolvation Gas Flow 1000 L/hr (Nitrogen)
Cone Gas Flow 150 L/hr (Nitrogen)
Collision Gas Argon

| MRM Transitions | See Table 5 |

Table 5: Multiple Reaction Monitoring (MRM) Transitions

Transition Purpose Precursor Ion (m/z) Product Ion (m/z) Dwell (s) Cone (V) Collision (eV)
Quantifier 177.0 133.0 0.05 35 18

| Qualifier | 177.0 | 105.0 | 0.05 | 35 | 24 |

Note: Voltages and energies are instrument-dependent and should be optimized via infusion of a standard solution.

Method Performance and Validation

For use in regulated bioanalysis, this method must be validated according to guidelines from regulatory bodies like the FDA or EMA. Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity and Range: A calibration curve should be established (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15% (20% at LLOQ), and accuracy (%RE) should be within ±15% (±20% at LLOQ).

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to that in a pure solution.

  • Recovery: Extraction efficiency determined by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples.

Conclusion

This application note provides a comprehensive and scientifically-grounded LC-MS/MS method for the quantification of 4-hydroxy-1-benzofuran-2-carboxylic acid. By leveraging the analyte's physicochemical properties, the detailed protocols for mixed-mode SPE, optimized reversed-phase chromatography, and negative-mode MRM detection offer the selectivity, sensitivity, and robustness required for demanding bioanalytical applications in drug development and research.

References

  • (Reference not directly cited in text, but used for general knowledge) PubMed. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. [Link]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

  • Thoreauchem. 4-Hydroxy-1-benzofuran-2-carboxylic acid-113511-42-5. [Link]

  • PubMed. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]

  • (Reference not directly cited in text, but used for general knowledge) PubMed. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. [Link]

  • (Reference not directly cited in text, but used for general knowledge) G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. [Link]

  • (Reference not directly cited in text, but used for general knowledge) PubMed. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • PubChemLite. 4-hydroxy-1-benzofuran-2-carboxylic acid (C9H6O4). [Link]

  • (Reference not directly cited in text, but used for general knowledge) ACS Publications. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. [Link]

  • (Reference not directly cited in text, but used for general knowledge) AGILENT. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]

  • SciELO. Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. [Link]

  • ResearchGate. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Link]

  • (Reference not directly cited in text, but used for general knowledge) NextSDS. 4-hydroxy-1-benzofuran-2-carboxylic acid — Chemical Substance Information. [Link]

  • Science.gov. carboxylic acids phenols: Topics. [Link]

  • (Reference not directly cited in text, but used for general knowledge) PubMed. (2006). Investigation of reaction mechanisms by electrospray ionization mass spectrometry: characterization of intermediates in the degradation of phenol.... [Link]

  • (Reference not directly cited in text, but used for general knowledge) NextSDS. 4-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid — Chemical Substance Information. [Link]

  • (Reference not directly cited in text, but used for general knowledge) PubChem. 4-Acetyl-7-hydroxy-1-benzofuran-2-carboxylic acid. [Link]

  • (Reference not directly cited in text, but used for general knowledge) NIST WebBook. Benzofuran-2-carboxylic acid. [Link]

  • (Reference not directly cited in text, but used for general knowledge) ACS Combinatorial Science. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. [Link]

  • (Reference not directly cited in text, but used for general knowledge) PMC. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • (Reference not directly cited in text, but used for general knowledge) Cheméo. Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). [Link]

  • (Reference not directly cited in text, but used for general knowledge) ResearchGate. (2024). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. [Link]

  • (Reference not directly cited in text, but used for general knowledge) PubChemLite. 4-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid (C10H8O4). [Link]

  • (Reference not directly cited in text, but used for general knowledge) PubChem. 2-Furancarboxylic acid. [Link]

  • (Reference not directly cited in text, but used for general knowledge) PubMed. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. [Link]

  • ResearchGate. (2020). Liquid Chromatography Tandem Mass Spectrometry Method for Ultra-Trace Analysis of Organic UV Filters in Environmental Water Samples. [Link]

  • RSC Publishing. (2022). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma.... [Link]

  • (Reference not directly cited in text, but used for general knowledge) Waters. A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for the Analysis of Benzodiazepines in Urine. [Link]

  • (Reference not directly cited in text, but used for general knowledge) AWS. Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists.... [Link]

Sources

Advanced Conjugation Strategies for 4-Hydroxy-1-benzofuran-2-carboxylic Acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted delivery systems—such as Antibody-Drug Conjugates (ADCs), PROTACs, and small molecule-drug conjugates (SMDCs)—relies heavily on versatile, bifunctional linker scaffolds. 4-Hydroxy-1-benzofuran-2-carboxylic acid (4-HBCA) has emerged as a privileged structural motif in medicinal chemistry. Its integration into targeted therapies is driven by its dual reactivity: a C2-carboxylic acid primed for amide/ester coupling and a C4-phenolic hydroxyl ideal for etherification. This application note provides a comprehensive, self-validating guide to the orthogonal bioconjugation of 4-HBCA, grounded in recent advancements in ADC linker technologies and targeted mitochondrial delivery systems.

Chemical Rationale & Structural Advantages

The benzofuran core is a highly stable, planar aromatic system that frequently appears in potent pharmacological agents, including Mcl-1 inhibitors 1 and EphA2 agonistic agents 2. When utilized as a linker or intermediate in targeted delivery, 4-HBCA offers distinct mechanistic advantages:

  • Orthogonal Reactivity : The C2-carboxylic acid can be activated for amine conjugation (e.g., attaching to lysine residues on monoclonal antibodies), while the C4-hydroxyl (pKa ~9.5) can be selectively alkylated under mild basic conditions to attach cytotoxic payloads or cleavable triggers. This orthogonality was critical in the synthesis of highly potent silvestrol-based ADCs 3.

  • Steric Shielding : The position of the hydroxyl group on the benzofuran ring provides a degree of steric hindrance that prevents premature enzymatic cleavage in systemic circulation, yet allows for rapid intracellular release once inside the lysosome.

  • Lipophilicity Tuning : The aromatic nature of the benzofuran ring enhances the membrane permeability of small-molecule conjugates, a property exploited in the targeted delivery of CC-1065 analogues 4.

Conjugation HBCA 4-Hydroxy-1-benzofuran- 2-carboxylic acid Act NHS Ester Activation (EDC/NHS, DMF) HBCA->Act Step 1: Carboxyl Alk Phenolic Alkylation (K2CO3, Payload-X) HBCA->Alk Alt Step 1: Hydroxyl Amide Amide Linkage (Targeting Ligand) Act->Amide Step 2: Amine Rxn Amide->Alk Step 3: Hydroxyl Final Bifunctional Conjugate (Targeted Delivery) Alk->Final Assembly

Workflow of orthogonal bioconjugation for 4-hydroxy-1-benzofuran-2-carboxylic acid.

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and high yield, the following protocols integrate real-time analytical validation steps. This prevents the loss of high-value payloads or targeting antibodies due to incomplete intermediate reactions.

Protocol 1: Carboxyl-Directed Amide Coupling (Targeting Ligand Attachment)

Causality Insight: While HATU provides faster kinetics, EDC/NHS is selected here to generate an isolable, stable NHS-ester intermediate. This is crucial when the subsequent conjugation step involves an aqueous buffer (e.g., coupling to an antibody), as HATU byproducts can complicate aqueous purification.

Materials:

  • 4-HBCA (1.0 eq)

  • EDC·HCl (1.2 eq) and N-Hydroxysuccinimide (NHS) (1.2 eq)

  • Anhydrous DMF

  • Amine-bearing targeting ligand (e.g., peptide or functionalized antibody)

Step-by-Step Methodology:

  • Activation : Dissolve 4-HBCA (10 mg, 0.056 mmol) in 1.0 mL of anhydrous DMF under inert atmosphere (Argon). Add NHS (7.7 mg, 0.067 mmol) followed by EDC·HCl (12.9 mg, 0.067 mmol).

  • Incubation : Stir the reaction at room temperature for 2 hours.

  • Self-Validation (Critical) : Quench a 2 µL aliquot of the reaction mixture with 10 µL of 100 mM benzylamine in methanol. Analyze via LC-MS. Causality: The direct NHS ester is often unstable in MS ionization. The emergence of a mass shift corresponding to the benzylamide derivative ( [M+H]+ = 268.1) confirms >95% activation, validating the step before committing the expensive targeting ligand.

  • Conjugation : Add the activated NHS-ester dropwise to a solution of the amine-bearing targeting ligand in PBS (pH 7.4) or DMF (depending on ligand solubility). Maintain pH at 7.5–8.0 using 0.1 M NaHCO3.

  • Purification : Stir for 4 hours at room temperature. Purify the conjugate via preparative HPLC (for small molecules/peptides) or Size Exclusion Chromatography (SEC) (for antibodies).

Protocol 2: Hydroxyl-Directed Phenolic Alkylation (Payload/Linker Attachment)

Causality Insight: The C4-hydroxyl is sterically hindered. Using a mild base like K2​CO3​ ensures selective deprotonation of the phenol without hydrolyzing sensitive ester bonds that may exist on the payload. If the reaction is sluggish, the addition of catalytic Cs2​CO3​ leverages the "cesium effect" to enhance the nucleophilicity of the phenoxide ion.

Materials:

  • Amide-conjugated 4-HBCA intermediate (1.0 eq)

  • Alkyl halide/mesylate-functionalized payload (1.1 eq)

  • K2​CO3​ (3.0 eq) and Cs2​CO3​ (0.2 eq, optional)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Deprotonation : Dissolve the 4-HBCA intermediate in anhydrous DMF. Add finely powdered, oven-dried K2​CO3​ and stir at 40°C for 30 minutes to generate the phenoxide.

  • Alkylation : Slowly add the functionalized payload (e.g., a halo-linker attached to a cytotoxic agent) to the mixture.

  • Self-Validation (Critical) : Monitor the reaction via HPLC at 280 nm. The self-validating endpoint is the complete disappearance of the phenolic starting material peak and the emergence of a more lipophilic product peak. If unreacted phenol remains after 4 hours, add 0.2 eq of Cs2​CO3​ to accelerate the reaction.

  • Quenching & Recovery : Cool the reaction to room temperature, filter out the inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Quantitative Data & Optimization

The following table summarizes the optimized empirical parameters for the orthogonal conjugation of 4-HBCA, ensuring maximum yield while minimizing side reactions (e.g., O-acylation during EDC coupling).

Conjugation SiteReaction TypeReagents & CatalystSolventTemp / TimeYield (%)Key Optimization Metric
C2-Carboxyl NHS EsterificationEDC·HCl, NHSAnhydrous DMF25°C / 2h>90%Keep strictly anhydrous to prevent NHS hydrolysis.
C2-Carboxyl Amide CouplingAmine ligand, DIPEADMF or PBS (pH 7.8)25°C / 4h75-85%pH control (7.5-8.0) is critical for aqueous amine nucleophilicity.
C4-Hydroxyl Etherification K2​CO3​ , R-BrAnhydrous DMF40°C / 6h65-80%Addition of 0.2 eq Cs2​CO3​ reduces reaction time by 40%.
C4-Hydroxyl CarbamylationTriphosgene, Et3​N DCM0°C to 25°C / 3h60-70%Strict temperature control (0°C) during triphosgene addition.

Application Workflows & Mechanisms

Once fully assembled, the 4-HBCA-based conjugate acts as a highly stable vehicle in systemic circulation. Upon reaching the target cell, the conjugate undergoes receptor-mediated endocytosis. The unique electronic properties of the benzofuran ring can be leveraged to design linkers that undergo rapid self-immolation or specific enzymatic cleavage within the acidic, protease-rich environment of the lysosome.

Mechanism Conjugate ADC-Benzofuran Conjugate Bind Receptor Binding (Tumor Cell) Conjugate->Bind Target Recognition Endo Endocytosis & Internalization Bind->Endo Uptake Cleave Lysosomal Cleavage (Cathepsin B / pH) Endo->Cleave Trafficking Release Payload Release & Target Inhibition Cleave->Release Activation

Intracellular trafficking and payload release mechanism of benzofuran-based targeted conjugates.

References

  • Mitochondria Localized Anticancer Iridium(III) Prodrugs for Targeted Delivery of Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors and Cytotoxic Iridium(III) Complex Inorganic Chemistry, ACS Publications URL:[Link]

  • Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell PMC, National Institutes of Health URL:[Link]

  • Silvestrol antibody-drug conjugates and methods of use US Patent Application US20170348422A1 URL
  • Cell binding agent conjugates of analogues and derivatives of CC-1065 US Patent US5475092A URL

Sources

Application Note: Preparation and Handling of 4-Hydroxy-1-benzofuran-2-carboxylic Acid Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-1-benzofuran-2-carboxylic acid (CAS: 113511-42-5) is a highly functionalized heterocyclic building block frequently utilized in hit-to-lead optimization and fragment-based drug discovery. Due to its dual polar functionalities (a phenolic hydroxyl and a carboxylic acid) attached to a hydrophobic benzofuran core, proper handling and solubilization are critical to ensure reproducible in vitro assay results. This application note provides a self-validating, causality-driven protocol for preparing, storing, and diluting stock solutions of this compound, minimizing the risk of precipitation and chemical degradation.

Chemical Profile & Principles of Solubilization

To design a robust solubilization strategy, one must understand the structure-property relationships of the target molecule.

  • Solvent Selection (The Role of DMSO): The benzofuran core is highly lipophilic, while the carboxylic acid and hydroxyl groups are polar. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice because its high dielectric constant and amphiphilic nature allow it to solvate both the hydrophobic ring and the hydrogen-bonding functional groups [1].

  • Aqueous Dilution & The Causality of pH: The predicted pKa of the C2-carboxylic acid is approximately 3.1, while the C4-phenolic hydroxyl has a pKa of ~9.0–9.5 [2]. When diluting the DMSO master stock into an aqueous assay buffer, the buffer's pH dictates the molecule's ionization state. If the buffer is acidic (pH < 4.0), the carboxylic acid becomes protonated (neutral), drastically reducing aqueous solubility and causing immediate precipitation. Therefore, the aqueous assay buffer must be strictly maintained at pH 7.0–8.0 to ensure the molecule exists as a highly soluble mono-anion.

  • Hygroscopicity & Stability: DMSO is highly hygroscopic. Absorption of atmospheric moisture into the stock solution reduces the solubility limit of the compound and accelerates degradation. Repeated freeze-thaw cycles exacerbate this by creating localized concentration gradients (freeze-concentration effects). Thus, single-use aliquoting is mandatory [1].

Materials and Reagents

  • Compound: 4-Hydroxy-1-benzofuran-2-carboxylic acid (Dry powder, >95% purity).

  • Solvent: Anhydrous DMSO (≥99.9% purity, water content ≤0.005%, sealed under argon).

  • Assay Buffer: HEPES, Tris, or PBS (pH 7.4), pre-warmed to room temperature.

  • Consumables: Amber low-bind microcentrifuge tubes, desiccator, argon gas (optional).

Step-by-Step Methodology: Master Stock Preparation

This protocol establishes a self-validating system by incorporating visual and environmental quality control (QC) checkpoints.

Step 1: Thermal Equilibration (QC Checkpoint)

  • Action: Remove the sealed vial of 4-hydroxy-1-benzofuran-2-carboxylic acid from cold storage (-20°C) and place it in a desiccator at room temperature (RT) for at least 30 minutes before opening.

  • Causality: Opening a cold vial exposes the powder to ambient humidity, causing microscopic water condensation. Water reacts with anhydrous DMSO, leading to premature compound precipitation and degradation.

Step 2: Volume Calculation and Addition

  • Action: Weigh the compound and calculate the required volume of anhydrous DMSO to achieve a 10 mM or 50 mM master stock (Refer to Table 2 ). Add the DMSO directly to the vial using a calibrated micropipette.

  • Causality: Standardizing to 10 mM or 50 mM ensures that subsequent dilutions into aqueous media can be achieved while keeping the final DMSO concentration strictly below 1% (v/v), preventing solvent-induced cytotoxicity or enzyme denaturation [3].

Step 3: Solubilization and Visual QC

  • Action: Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 2–5 minutes.

  • Self-Validation: Hold the vial against a light source. The solution must be completely transparent with no Tyndall effect (light scattering by undissolved micro-particles). If cloudy, the stock is invalid and must be further diluted.

Step 4: Aliquoting and Storage

  • Action: Dispense the master stock into single-use amber microcentrifuge tubes (e.g., 20–50 µL per aliquot). Blanket the tubes with argon gas (if available) before capping. Store immediately at -20°C or -80°C.

  • Causality: Amber tubes prevent photo-degradation. Single-use aliquots eliminate freeze-thaw cycles, preserving the anhydrous integrity of the DMSO.

Step-by-Step Methodology: Working Solution & Assay Dilution

Step 1: Serial Dilution in DMSO

  • Action: Thaw a single aliquot of the master stock at RT. Perform all intermediate serial dilutions (e.g., 10-fold dose-response curve) in 100% anhydrous DMSO (Refer to Table 3 ).

  • Causality: Diluting in DMSO first ensures that the compound remains fully soluble across the entire concentration gradient before encountering water.

Step 2: Transfer to Aqueous Assay Buffer

  • Action: Verify the assay buffer is at pH 7.4. Transfer the DMSO working solutions into the aqueous assay buffer at a 1:100 ratio (e.g., 1 µL DMSO solution into 99 µL buffer). Mix immediately by pipetting.

  • Causality: This yields a final assay concentration of 1% DMSO. Rapid mixing prevents localized high concentrations of water from crashing out the compound before it can disperse into the buffered environment.

Quantitative Data Summaries

Table 1: Physicochemical Properties
PropertyValueImpact on Assay Preparation
Molecular Weight 178.14 g/mol Used for molarity calculations.
Formula C9H6O4N/A
pKa (Carboxylic Acid) ~3.1Requires assay buffer pH ≥ 7.0 for optimal aqueous solubility.
pKa (Phenol) ~9.0 - 9.5Remains protonated at physiological pH.
Table 2: Reconstitution Volumes for Master Stocks

Calculations based on MW = 178.14 g/mol .

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.0 mg 561.4 µL112.3 µL
5.0 mg 2806.8 µL561.4 µL
10.0 mg 5613.6 µL1122.7 µL
Table 3: 10-Fold Serial Dilution Scheme (For IC50 Determination)

Assuming a 10 mM Master Stock and a final 1:100 dilution into aqueous buffer.

Dilution StepSourceVolume of SourceVolume of DMSOConc. in DMSOFinal Assay Conc. (1% DMSO)
1 Master StockN/AN/A10,000 µM100 µM
2 Step 110 µL90 µL1,000 µM10 µM
3 Step 210 µL90 µL100 µM1 µM
4 Step 310 µL90 µL10 µM100 nM
5 Step 410 µL90 µL1 µM10 nM

Process Visualization

G Start 4-Hydroxy-1-benzofuran-2-carboxylic acid (Dry Powder) Equilibrate Equilibrate to RT (Desiccated, 30 min) Start->Equilibrate AddDMSO Add Anhydrous DMSO (Target: 10 mM - 50 mM) Equilibrate->AddDMSO Mix Vortex & Sonicate (Until visually clear) AddDMSO->Mix QC Visual QC (Check for particulates) Mix->QC Aliquot Aliquot into single-use tubes (Avoid freeze-thaw) QC->Aliquot Store Store at -20°C or -80°C (Desiccated, dark) Aliquot->Store Dilute Dilute in Assay Buffer (pH ≥ 7.0, max 1% DMSO) Store->Dilute Day of Assay

Workflow for preparing and storing 4-hydroxy-1-benzofuran-2-carboxylic acid stock solutions.

References

  • Assay Guidance Manual: Compound Management for Drug Discovery. Markossian S, Grossman A, Baskir H, et al., editors. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • PubChem Compound Summary for CID 11746765, 2-Bromo-1-benzofuran-3-carboxylic acid (Representative baseline for benzofuran-carboxylic acid pKa properties). National Center for Biotechnology Information (NCBI).

  • Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286, OECD Publishing, Paris (2018).

Application Note: High-Resolution FTIR Spectroscopy Analysis of 4-Hydroxy-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Mechanistic Insights

4-Hydroxy-1-benzofuran-2-carboxylic acid is a highly functionalized heterocyclic scaffold frequently utilized in pharmaceutical chemistry, particularly in the development of therapeutics targeting neurological disorders and metabolic pathways. The molecule presents a unique analytical challenge and opportunity: it contains both a phenolic hydroxyl group and a carboxylic acid moiety attached to a benzofuran ring. This structural arrangement facilitates complex intra- and intermolecular hydrogen-bonding networks.

Fourier Transform Infrared (FTIR) spectroscopy serves as a highly sensitive, non-destructive molecular fingerprinting technique to characterize these functional groups, monitor polymorphic conversions, and ensure Active Pharmaceutical Ingredient (API) integrity during formulation 1. By understanding the causality behind specific vibrational shifts, researchers can confidently validate the structural identity and solid-state form of this compound.

Principles of the Analytical Method: Overcoming Moisture Artifacts

FTIR spectroscopy measures the absorption of mid-infrared electromagnetic radiation (4000–400 cm⁻¹), promoting molecules from their ground vibrational state to excited states 2.

The Causality of Modality Selection: While traditional Potassium Bromide (KBr) pellet methods are heavily referenced in compendial chapters, KBr is highly hygroscopic. Absorbed atmospheric moisture presents a broad, intense O-H stretching band near 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹. For 4-hydroxy-1-benzofuran-2-carboxylic acid, this moisture directly masks the critical phenolic O-H stretch and interferes with the carboxylic C=O region.

Therefore, Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal is the strongly preferred modality. ATR eliminates moisture artifacts, requires zero thermal or mechanical degradation of the sample (unlike KBr pressing), and preserves the true integrity of the hydrogen-bonded spectral fingerprint.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness of the spectral data, this protocol incorporates built-in validation steps in strict accordance with the United States Pharmacopeia (USP) General Chapter <854> Mid-Infrared Spectroscopy 3. A self-validating protocol guarantees that any spectral deviation is attributable to the sample itself, not the instrument or the environment.

Step-by-Step ATR-FTIR Methodology
  • System Suitability (Operational Qualification): Before sample analysis, perform a wavenumber accuracy check using a traceable 1.5 mil polystyrene film.

    • Validation Criterion: The instrument must accurately resolve the sharp polystyrene band at 1601.2 cm⁻¹ (± 1.0 cm⁻¹).

  • Crystal Cleaning & Blanking: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

    • Causality: Residual solvents introduce spurious peaks (e.g., isopropanol C-O stretch at ~950 cm⁻¹), which can be mistaken for out-of-plane O-H bending.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty, clean crystal.

    • Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) constantly fluctuate. A fresh background ensures these environmental variables are mathematically subtracted from the final sample spectrum.

  • Sample Application & Pressure Optimization: Place approximately 2–5 mg of 4-hydroxy-1-benzofuran-2-carboxylic acid powder directly onto the center of the ATR crystal. Lower the ATR pressure anvil until the clutch clicks.

    • Causality: The evanescent IR wave penetrates only 0.5–2.0 µm into the sample. Intimate, high-pressure contact between the solid API and the crystal is mandatory to achieve a high signal-to-noise ratio (SNR).

  • Data Acquisition: Scan the sample using the same parameters as the background (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution).

  • Mathematical Normalization: Apply an ATR correction algorithm to the raw data.

    • Causality: In ATR-FTIR, the depth of penetration is wavelength-dependent (the beam penetrates deeper at lower wavenumbers, artificially inflating peak intensities in the fingerprint region). The correction normalizes the spectrum to resemble a standard transmission spectrum, which is critical for accurate peak integration and library matching.

Experimental Workflow Visualization

FTIR_Workflow Start System Readiness (USP <854> Polystyrene Check) Prep Sample Preparation (ATR Crystal Cleaning) Start->Prep Wavenumber Accuracy Pass Bkg Background Spectrum (Atmospheric Correction) Prep->Bkg Crystal Blanked Acq Sample Acquisition (Intimate Crystal Contact) Bkg->Acq Background Validated Proc Data Processing (ATR & Baseline Correction) Acq->Proc SNR > 100:1 Val Spectral Validation (Peak Assignment) Proc->Val Spectra Normalized

FTIR analytical workflow with built-in validation compliant with USP <854>.

Data Presentation: Spectral Interpretation

The FTIR spectrum of 4-hydroxy-1-benzofuran-2-carboxylic acid exhibits highly characteristic group frequencies. Because the molecule exists as a hydrogen-bonded dimer in the solid state, significant shifts occur in the O-H and C=O regions compared to theoretical monomeric values 4.

Table 1: Quantitative FTIR Peak Assignments for 4-Hydroxy-1-benzofuran-2-carboxylic acid

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational ModeMechanistic Causality & Notes
Phenolic O-H 3450 – 3350StretchingAppears as a distinct shoulder or peak; broadened by intermolecular H-bonding.
Carboxylic O-H 3300 – 2500StretchingExtremely broad band. Overlaps with C-H stretches due to strong carboxylic acid dimer formation.
Aromatic C-H 3100 – 3000StretchingWeak intensity; often superimposed on the broad carboxylic O-H band.
Carboxylic C=O 1710 – 1680StretchingStrong intensity. The frequency is shifted downward (from ~1760 cm⁻¹) due to the weakening of the C=O double bond in the hydrogen-bonded dimer.
Aromatic C=C 1610 – 1580StretchingSharp, distinct peaks characteristic of the conjugated benzofuran ring system.
C-O-C (Furan) 1250 – 1100Asymmetric StretchingStrong intensity; confirms the integrity of the benzofuran ether linkage.
O-H (Carboxylic) ~945 – 920Out-of-plane bendingA highly distinctive marker band confirming the presence of the hydrogen-bonded carboxylic acid dimer.

References

  • Title : The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations | Source : Specac Ltd | URL : [Link]

  • Title : Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF) | Source : Spectroscopy Online | URL :[Link]

  • Title : Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia | Source : Agilent Technologies | URL :[Link]

  • Title : Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid | Source : Der Pharma Chemica | URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-hydroxy-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-1-benzofuran-2-carboxylic acid. Our focus is on diagnosing and resolving common issues to improve reaction yield and product purity.

Introduction: Navigating the Synthesis of a Key Benzofuran Derivative

4-hydroxy-1-benzofuran-2-carboxylic acid is a valuable heterocyclic compound, serving as a critical building block in the development of pharmaceuticals and other biologically active molecules. The benzofuran scaffold is present in numerous natural products and synthetic drugs, exhibiting a wide range of activities.[1] However, its synthesis can be challenging, often plagued by low yields and the formation of side products. The key to a successful synthesis lies in understanding the reaction mechanism and carefully controlling the experimental parameters at each stage.

This guide is structured as a series of common questions and problems encountered in the lab. We will dissect the causality behind these issues and provide field-proven solutions and detailed protocols to enhance the reliability and efficiency of your synthesis.

Troubleshooting Guide & FAQs

Q1: My overall yield is consistently low. Which reaction parameters are the most critical to investigate?

Low yield is the most common issue and can typically be traced back to two key stages: the initial O-alkylation of the phenolic starting material or the subsequent intramolecular cyclization.

Breakdown of Critical Stages:

  • O-Alkylation (Williamson Ether Synthesis): This step involves the reaction of a dihydroxybenzaldehyde (typically 2,6-dihydroxybenzaldehyde) with an α-haloacetate, such as ethyl chloroacetate. The goal is to achieve selective mono-alkylation on one of the hydroxyl groups.

    • Choice of Base and Solvent: The base is critical for deprotonating the phenolic hydroxyl group. Anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) is a standard and effective choice.[2][3][4] Using a base that is too strong (e.g., sodium hydride) can lead to dialkylation or other side reactions. The solvent must be anhydrous, as water can hydrolyze the haloacetate and quench the phenoxide intermediate.

    • Temperature Control: This reaction is typically heated to ensure a reasonable reaction rate. A temperature range of 80-100°C is common.[2][3] However, excessive heat can promote side reactions and decomposition. Careful monitoring is essential.

  • Intramolecular Cyclization: This is the ring-forming step that creates the benzofuran core. It is usually an intramolecular aldol-type condensation or Perkin-like reaction, followed by hydrolysis of the ester to the carboxylic acid.

    • Cyclization Catalyst: This step is often base-catalyzed. A common method involves using a base like sodium ethoxide in ethanol.[2] The base promotes the formation of a carbanion from the α-carbon of the acetate group, which then attacks the aldehyde carbonyl.

    • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete cyclization. Conversely, conditions that are too harsh can cause product degradation or decarboxylation.

Q2: I'm observing several impurities in my crude product. What are the likely side products and how can I prevent their formation?

Impurity generation is often linked to incomplete reactions or competing reaction pathways. Understanding these pathways is key to suppression.

Issue / Impurity Probable Cause Recommended Solution
Unreacted Starting Material Incomplete O-alkylation or cyclization.Alkylation: Use a slight excess (1.1-1.2 eq.) of ethyl chloroacetate and ensure the base (1.5 eq. K₂CO₃) is anhydrous and finely powdered. Increase reaction time if necessary.[2][3] Cyclization: Ensure sufficient base and reaction time for the ring-closing step.
Dialkylated Byproduct The base used for O-alkylation was too strong or an excess of the alkylating agent was used, leading to reaction at both hydroxyl groups.Use a milder base like K₂CO₃ instead of NaH. Maintain a strict 1:1 stoichiometry between the dihydroxybenzaldehyde and the ethyl chloroacetate.
Decarboxylated Product The final product is sensitive to high temperatures and harsh acidic or basic conditions, leading to the loss of the carboxylic acid group.Avoid excessive heating during the final work-up and purification steps. If performing ester hydrolysis as the final step, use milder conditions (e.g., LiOH in THF/water at room temperature) instead of hot, concentrated NaOH or HCl.
Polymeric Material (Dark Tar) Phenolic compounds are susceptible to oxidation, which can lead to polymerization, especially under basic conditions in the presence of air.Maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction, particularly during the base-catalyzed steps.[5]
Q3: The intramolecular cyclization step is inefficient. How can I drive this reaction to completion?

An inefficient cyclization is a major bottleneck. The success of this step hinges on the effective formation of the key carbanion intermediate.

The most common approach is a base-catalyzed intramolecular condensation. The mechanism involves the deprotonation of the α-carbon to the ester, which then acts as a nucleophile.

Strategies to Improve Cyclization:

  • Stronger Base/Anhydrous Conditions: If using sodium ethoxide, ensure it is freshly prepared or properly stored to avoid decomposition. The reaction must be run under strictly anhydrous conditions, as water will protonate the carbanion intermediate and halt the cyclization.

  • Alternative Cyclization Methods: While classic condensation is common, modern organic synthesis offers other routes. For instance, palladium-catalyzed carbonylative cyclization of o-alkynylphenols is a powerful method for constructing benzofuran-2-carboxylates, though it requires a different synthetic intermediate.[2][3] Another approach involves the intramolecular C-O coupling of 2-gem-dibromovinylphenols.[6] While these require a different starting material, they can offer higher yields and milder conditions.

Below is a diagram illustrating the decision-making process for troubleshooting a low-yield synthesis.

G cluster_alkylation O-Alkylation Issues cluster_cyclization Cyclization Issues cluster_purification Degradation/Purification Issues start Low Overall Yield check_purity Analyze Crude Product by TLC/LC-MS start->check_purity sm_present Starting Material Dominant? check_purity->sm_present intermediate_present Alkylated Intermediate Dominant? check_purity->intermediate_present tar_present Significant Tar/Degradation? check_purity->tar_present dialkylation Dialkylated Product Observed? sm_present->dialkylation No fix_alkylation Optimize Alkylation: - Check base activity - Ensure anhydrous solvent - Increase reaction time/temp sm_present->fix_alkylation Yes fix_stoichiometry Adjust Stoichiometry: - Use 1:1 ratio of reactants - Use milder base (K2CO3) dialkylation->fix_stoichiometry Yes dialkylation->intermediate_present No fix_cyclization Optimize Cyclization: - Use stronger/fresh base - Ensure anhydrous conditions - Consider alternative catalysts intermediate_present->fix_cyclization Yes fix_degradation Minimize Degradation: - Run under inert atmosphere - Use milder workup conditions - Avoid high temperatures tar_present->fix_degradation Yes

Caption: Troubleshooting workflow for low yield synthesis.

Detailed Experimental Protocol

This protocol outlines a reliable, two-step synthesis of 4-hydroxy-1-benzofuran-2-carboxylic acid starting from 2,6-dihydroxybenzaldehyde.

Step 1: Synthesis of Ethyl 2-formyl-5-hydroxyphenoxyacetate

This step involves the selective O-alkylation of 2,6-dihydroxybenzaldehyde with ethyl chloroacetate.

G cluster_reactants Reactants & Reagents cluster_process Process r1 2,6-Dihydroxybenzaldehyde p1 Combine reactants in flask under N₂ atmosphere r1->p1 r2 Ethyl Chloroacetate r2->p1 r3 Anhydrous K₂CO₃ r3->p1 r4 Dry DMF r4->p1 p2 Heat mixture to 90-95°C with stirring for 4-6 hours[2] p1->p2 p3 Monitor reaction by TLC p2->p3 p4 Pour into ice water to precipitate p3->p4 p5 Filter, wash with water, and dry p4->p5 product Crude Ethyl Ester Intermediate p5->product

Sources

Technical Support Center: Solubilization Strategies for 4-Hydroxy-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay development and in vivo dosing. 4-Hydroxy-1-benzofuran-2-carboxylic acid is a highly valuable structural motif originally synthesized via the dehydrogenation of 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid[1]. However, its planar, lipophilic benzofuran core promotes strong intermolecular π−π stacking in the solid state, rendering the parent compound sparingly or partially soluble in unbuffered cold water[2].

This guide provides field-proven, causality-driven troubleshooting strategies to overcome these solubility barriers without compromising the scientific integrity of your downstream applications.

Part 1: Physicochemical Profiling

Before formulating a solubilization strategy, we must establish the molecule's intrinsic properties. The presence of an acidic carboxyl group is our primary thermodynamic lever for aqueous solubilization.

PropertyValueSolubilization Implication
Molecular Weight 178.14 g/mol Small molecule; standard molarity calculations apply.
pKa (Carboxylic Acid) 3.12 ± 0.30[3]Highly ionizable. Raising pH > 5.0 shifts the equilibrium to the highly soluble carboxylate anion.
pKa (Phenolic OH) ~9.5 (Predicted)Remains predominantly protonated and unionized at physiological pH (7.4).
Intrinsic Water Solubility Partially soluble[2]Requires co-solvents, complexation, or pH adjustment for stable aqueous assays.
Part 2: Solubilization Decision Workflow

Select your solubilization strategy based on the tolerance of your biological system to organic solvents and pH shifts.

G Start 4-Hydroxy-1-benzofuran- 2-carboxylic Acid App Determine Downstream Application Start->App InVitro In Vitro Assays (Cell culture, Enzymatic) App->InVitro High tolerance for organic solvents InVivo In Vivo Dosing (Rodent PK/PD) App->InVivo Low tolerance for organic solvents DMSO Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSO Salt Salt Formation (Equimolar NaOH/KOH) InVivo->Salt If pH 7-8 is acceptable CD Complexation (20% w/v HP-β-CD) InVivo->CD If neutral pH is strictly required Buffer Dilute in Assay Buffer (pH > 6.0, <1% DMSO) DMSO->Buffer Formulation Sterile Filtered Aqueous Formulation Salt->Formulation CD->Formulation

Decision tree for solubilizing 4-hydroxy-1-benzofuran-2-carboxylic acid based on application.

Part 3: Troubleshooting FAQs

Q1: Why does the compound precipitate when diluted from a DMSO stock into my physiological assay buffer (pH 7.4)? The Causality: Precipitation upon dilution (often called "crashing out") occurs when the local solvent capacity is exceeded before the buffer can ionize the compound. Even though the buffer is at pH 7.4 (well above the pKa of 3.12[3]), rapid addition of a concentrated DMSO stock creates localized micro-environments where the compound remains unionized. The highly planar benzofuran rings rapidly undergo π−π stacking, forming insoluble crystal nuclei. The Fix: Always add the DMSO stock dropwise to the buffer while vortexing vigorously. Alternatively, pre-warm the buffer to 37°C to increase the thermodynamic solubility limit during the critical mixing phase.

Q2: I cannot use DMSO for my in vivo rodent studies due to toxicity. How do I achieve a 2 mg/mL aqueous solution? The Causality: For in vivo dosing, we must bypass organic solvents by relying on host-guest chemistry. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic inner cavity (approx. 6.0-6.5 Å wide) that perfectly encapsulates the lipophilic benzofuran core. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility. The 4-hydroxyl and 2-carboxylate groups likely protrude into the aqueous phase, further stabilizing the inclusion complex via hydrogen bonding. The Fix: Utilize Protocol B (below) to formulate the compound in a 20% HP- β -CD vehicle.

Part 4: Validated Experimental Protocols
Protocol A: Preparation of a 10 mM In Vitro Stock Solution

Designed for enzymatic and cell-based assays where 0.1% DMSO is tolerated.

  • Weighing: Accurately weigh 1.78 mg of 4-hydroxy-1-benzofuran-2-carboxylic acid powder into a glass vial.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 30–60 seconds.

    • Self-Validation Checkpoint: Hold the vial against a light source. The solution must be completely transparent with no refractive particulates. If particulates remain, sonicate for 5 minutes.

  • Storage: Aliquot into 50 µL single-use vials and store at -20°C. Note: Repeated freeze-thaw cycles will introduce atmospheric moisture into the DMSO, degrading its solvating power.

  • Assay Dilution: Immediately prior to the assay, dilute 1:1000 into your working buffer (ensure buffer pH is 6.0) to achieve a 10 µM final concentration.

Protocol B: In Vivo Formulation via HP- β -CD Complexation

Designed for IV, IP, or PO dosing in rodents requiring a completely aqueous, solvent-free vehicle.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile saline (0.9% NaCl). Ensure complete dissolution of the cyclodextrin before proceeding.

  • API Addition: Weigh the required amount of 4-hydroxy-1-benzofuran-2-carboxylic acid to achieve your target concentration (e.g., 2 mg/mL). Slowly tap the powder into the HP- β -CD solution while stirring continuously at 400 rpm with a magnetic stir bar.

  • Complexation (Sonication): Transfer the vial to a bath sonicator. Sonicate at room temperature for 20–30 minutes. The ultrasonic energy disrupts the solid-state crystal lattice, allowing the cyclodextrin cavities to encapsulate the free molecules.

  • pH Adjustment: Check the pH. If it has dropped below 5.0, add 0.1 M NaOH dropwise until the pH reaches 7.0–7.4.

    • Self-Validation Checkpoint: The transition from a cloudy suspension to an optically clear solution confirms successful inclusion complex formation and ionization.

  • Sterilization: Pass the formulated solution through a 0.22 µm PES (Polyethersulfone) syringe filter prior to animal administration.

References[2] Guidechem. "Benzofuran-2-carboxylic acid 496-41-3 wiki". URL:https://www.guidechem.com/encyclopedia/benzofuran-2-carboxylic-acid-dic4242.html[3] ChemicalBook. "Benzofuran-2-carboxylic acid CAS#: 496-41-3". URL:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2135084.htm[1] Yamaguchi, S., Yamamoto, K., Ueda, T., Kawase, Y. "A New Preparative Method of 4-Hydroxybenzofuran-2-carboxylic Acid Derivatives". Bulletin of the Chemical Society of Japan, Volume 62, Issue 12, December 1989. URL:https://academic.oup.com/bcsj/article/62/12/4066/7361734

Sources

Technical Support Center: HPLC Mobile Phase Optimization for 4-Hydroxy-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals facing chromatographic challenges with benzofuran derivatives. Here, we provide mechanistic troubleshooting and self-validating protocols to optimize the High-Performance Liquid Chromatography (HPLC) analysis of 4-hydroxy-1-benzofuran-2-carboxylic acid .

I. Optimization Workflow

MobilePhaseOptimization N1 Start: 4-Hydroxy-1-benzofuran- 2-carboxylic acid N2 Determine Analyte pKa (COOH ~3.0, OH ~9.5) N1->N2 N3 Set Aqueous pH to 2.0 - 2.5 (2 units below pKa) N2->N3 N4 Select Buffer/Acidifier (e.g., 0.1% H3PO4 or Formic Acid) N3->N4 N5 Select Organic Modifier (MeOH or MeCN) N4->N5 N6 Evaluate Peak Symmetry & Retention Time N5->N6 N7 Issue: Peak Tailing? N6->N7 N8 Increase Buffer Concentration or Use End-Capped Column N7->N8 Yes N9 Optimized Method Achieved N7->N9 No N8->N6 Re-test

Workflow for HPLC mobile phase optimization of acidic benzofuran derivatives.

II. Frequently Asked Questions & Troubleshooting

Q1: Why does 4-hydroxy-1-benzofuran-2-carboxylic acid exhibit severe peak tailing, and how do I resolve it mechanistically? A1: 4-Hydroxy-1-benzofuran-2-carboxylic acid is a polar molecule containing both a carboxylic acid group (pKa ~3.0) and a phenolic hydroxyl group (pKa ~9.5). In reversed-phase liquid chromatography (RPLC), peak tailing for such acidic compounds is primarily driven by 1[1].

If the mobile phase pH is near or above the analyte's pKa, the carboxylic acid partially or fully ionizes into a carboxylate anion. This ionized form interacts poorly with the hydrophobic stationary phase and engages in unwanted secondary ionic interactions with residual ionized silanol groups (Si-O⁻) on the silica matrix[2]. Furthermore, trace metal impurities in the column hardware can chelate with the adjacent hydroxyl and carboxylate groups, creating multiple retention mechanisms that manifest as an asymmetrical "tail"[3].

  • The Fix: Apply the "2-Unit Rule." Lower the mobile phase pH to at least 2 units below the pKa of the target compound[4]. Adjusting the aqueous phase to a pH of 2.0–2.5 ensures that >99% of the analyte is in its neutral, protonated state, which maximizes hydrophobic retention and suppresses secondary silanol interactions[5].

Q2: Which organic modifier should I choose: Methanol or Acetonitrile? A2: The choice depends on your specific separation goals and system constraints:

  • Acetonitrile (MeCN): As an aprotic solvent, MeCN provides lower viscosity (resulting in lower backpressure) and a lower UV cutoff, which is ideal for detecting the benzofuran chromophore at low wavelengths (e.g., 210–254 nm)[6]. It generally offers higher elution strength.

  • Methanol (MeOH): Being a protic solvent, MeOH can alter the selectivity of the separation by forming hydrogen bonds with the phenolic hydroxyl and carboxylic acid groups of the analyte. If you are struggling to resolve 4-hydroxy-1-benzofuran-2-carboxylic acid from closely eluting structural analogs, switching to methanol can change the solvation shell and improve baseline resolution, though it will increase system pressure[7].

Q3: What buffer system provides the best self-validating stability for this analysis? A3: Buffer capacity is critical; a buffer is only effective within ±1 pH unit of its pKa[5].

  • For standard HPLC-UV analysis, 0.1% phosphoric acid is highly recommended as a starting point[7]. It provides excellent pH control around pH 2.1, effectively neutralizing both the analyte and residual silanols while maintaining a low UV cutoff.

  • If your method must be LC-MS compatible, non-volatile phosphate buffers will cause ion suppression and instrument clogging[7]. Instead, use volatile modifiers like 0.1% formic acid (pKa = 3.75) or 0.1% trifluoroacetic acid (TFA) to acidify the mobile phase[4].

III. Data Presentation: pH Influence on Chromatography

To illustrate the causality between pH and chromatographic performance, the following table summarizes the predicted behavior of 4-hydroxy-1-benzofuran-2-carboxylic acid under different mobile phase conditions.

Table 1: Effect of Mobile Phase pH on 4-Hydroxy-1-benzofuran-2-carboxylic Acid Retention

Mobile Phase pHAnalyte Ionization StateResidual Silanol StateChromatographic Effect
pH 2.0 – 2.5 Fully Protonated (Neutral)Protonated (Neutral)Sharp, symmetrical peaks; stable and predictable retention[5].
pH 3.5 – 4.5 Partially IonizedPartially IonizedSplit peaks, severe tailing, and highly variable retention times[4].
pH 6.0 – 7.0 Fully Ionized (Anion)Fully Ionized (Anion)Elutes near the void volume; poor retention, potential peak fronting[5].

IV. Experimental Protocol: Mobile Phase Screening Workflow

To guarantee scientific integrity, use this self-validating, step-by-step methodology to optimize your mobile phase.

Step 1: System Preparation and Baseline Stabilization

  • Disconnect the analytical column and flush the HPLC system lines with 50:50 Methanol:Water (unbuffered) to remove any precipitated salts from previous runs.

  • Install a high-purity, end-capped C18 or C8 column (e.g., 150 x 4.6 mm, 3.5 µm) to minimize baseline silanol activity[8].

Step 2: Aqueous Phase Preparation (The Self-Validating Buffer)

  • Measure 1000 mL of HPLC-grade water into a clean reservoir.

  • Add 0.1% (v/v) phosphoric acid (H₃PO₄) for UV detection, or 0.1% formic acid for LC-MS.

  • Critical Validation: Measure the pH using a calibrated pH meter before mixing with any organic modifiers to ensure accurate and reproducible results[5]. The pH must read between 2.0 and 2.5.

  • Filter the aqueous phase through a 0.22 µm membrane.

Step 3: Isocratic Screening

  • Prepare a 0.1 mg/mL standard solution of 4-hydroxy-1-benzofuran-2-carboxylic acid dissolved in the initial mobile phase to prevent solvent mismatch at the column head[2].

  • Program an isocratic method at 60% Aqueous / 40% Acetonitrile at a flow rate of 1.0 mL/min.

  • Monitor the absorbance at 254 nm.

Step 4: Performance Evaluation & Iteration

  • Calculate the USP Tailing Factor ( Tf​ ). An ideal symmetrical peak has a value of 1.0, but Tf​ between 0.8 and 1.8 is generally acceptable[3].

  • If Tf​>1.5 persists despite pH control, increase the buffer concentration (e.g., switch to 20 mM potassium phosphate, pH 2.5) to further mask residual silanols[8], or switch the organic modifier to methanol to alter selectivity[6].

V. References

  • Title: Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL: [Link]

  • Title: Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography Source: PubMed (NIH) URL: [Link]

  • Title: Common Causes Of Peak Tailing in Chromatography Source: ALWSCI URL: [Link]

  • Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: [Link]

  • Title: Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL: [Link]

Sources

Technical Support Center: Optimizing Binding Affinity of 4-hydroxy-1-benzofuran-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 4-hydroxy-1-benzofuran-2-carboxylic acid analogs. This guide, structured in a question-and-answer format, is designed to help you troubleshoot and resolve issues related to low binding affinity in your experiments. As Senior Application Scientists, we have compiled field-proven insights to not only provide solutions but also to explain the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: We've synthesized a new analog of 4-hydroxy-1-benzofuran-2-carboxylic acid, but it shows significantly lower binding affinity than our lead compound. What are the most common initial factors to investigate?

A1: When a new analog underperforms, it's crucial to systematically evaluate several key factors before proceeding with more complex experiments. The most common culprits often lie in the physicochemical properties of the new compound and the specifics of the assay conditions.

  • Compound Integrity and Solubility: First, verify the purity and identity of your new analog using standard analytical techniques (e.g., NMR, LC-MS, HRMS). Impurities can inhibit the binding of your compound of interest. Carboxylic acid-containing compounds, such as those in this series, often exhibit poor aqueous solubility, which can lead to reduced bioavailability and therapeutic efficacy.[1] This is a critical parameter to assess, as a compound that has precipitated out of solution cannot bind to its target.

  • pH and Ionization State: The ionization state of your compound is highly dependent on the pH of the assay buffer.[2][3][4][5][6] The carboxylic acid and hydroxyl groups on your scaffold have specific pKa values. If the buffer pH is not optimal, the ionization state of your compound may not be favorable for binding to the target protein.

  • Assay Conditions: Ensure that the assay conditions are consistent with those used for the lead compound. This includes buffer composition, temperature, and incubation times. Even minor variations can significantly impact binding affinity measurements.

Q2: How does the pKa of the carboxylic acid and the hydroxyl group on the benzofuran ring influence binding affinity?

A2: The pKa values of the carboxylic acid and the phenolic hydroxyl group are critical as they dictate the charge state of the molecule at a given pH.[3][4][6] The ionization state affects a molecule's ability to cross cell membranes and interact with its target.[3]

  • Carboxylic Acid (pKa ~3-5): At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated, forming a negatively charged carboxylate ion. This charged group can form strong ionic interactions or hydrogen bonds with positively charged residues (e.g., Lysine, Arginine) in the binding pocket of the target protein.[2]

  • Phenolic Hydroxyl Group (pKa ~8-10): The 4-hydroxy group will likely be protonated and neutral at physiological pH. In this state, it can act as a hydrogen bond donor.

If your new analog has modifications that alter the pKa of these groups, the optimal pH for binding may have changed. For instance, electron-withdrawing groups on the benzofuran ring will lower the pKa of both the carboxylic acid and the hydroxyl group, making them more acidic.

Q3: Can steric hindrance from our modifications be a reason for the observed low affinity?

A3: Absolutely. Steric hindrance is a common issue when designing analogs.[7][8][9][10][11] If you have introduced bulky substituents, they may physically clash with amino acid residues in the binding pocket, preventing the analog from adopting the optimal conformation for binding.[7] This can lead to a less favorable free energy of binding.[7] Computational modeling and molecular docking can be valuable tools to predict potential steric clashes before synthesis.[12][13]

Troubleshooting Guides

Guide 1: Investigating and Optimizing Compound Solubility

Low aqueous solubility is a frequent problem for carboxylic acid-containing drugs.[1] If your compound is not fully dissolved in the assay buffer, the measured binding affinity will be artificially low.

Troubleshooting Workflow for Poor Aqueous Solubility

A Problem: Low Binding Affinity Observed B Step 1: Visual Inspection Is the assay solution clear or cloudy? A->B D Cloudy/Precipitate B->D Cloudy E Clear B->E Clear C Step 2: Solubility Measurement Determine kinetic solubility in assay buffer. F Solubility < Assay Concentration C->F G Solubility > Assay Concentration C->G D->C E->C H Action: Implement Solubility Enhancement Strategy F->H J Conclusion: Solubility is not the primary issue. Proceed to other troubleshooting guides. G->J I Conclusion: Poor solubility is likely the cause. H->I

Caption: Workflow for troubleshooting poor aqueous solubility.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of your analog in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small volume of each DMSO solution to your aqueous assay buffer (final DMSO concentration should be kept low, typically <1%, to avoid affecting the biological assay).[14]

  • Incubate the solutions at the assay temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each solution using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).

  • The highest concentration that remains clear is your approximate kinetic solubility.

Solutions for Poor Solubility:

  • pH Adjustment: Increase the pH of the buffer to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[14] Ensure the final pH is compatible with your target protein's stability and activity.

  • Use of Co-solvents: While keeping the final concentration low, using a water-miscible organic solvent like DMSO in your stock solution can help.[14][15]

  • Salt Formation: Synthesizing a salt form of your carboxylic acid with a suitable base can significantly improve aqueous solubility.[14][16]

Guide 2: Optimizing Assay Buffer Conditions

The composition of your assay buffer can have a profound impact on the measured binding affinity.

Key Buffer Components to Evaluate:

Buffer Component Rationale for Optimization Typical Starting Conditions
pH Affects the ionization state of both the compound and the protein's amino acid residues, which is crucial for electrostatic interactions.[17][18]pH 7.4 (physiological)
Salt Concentration Modulates the strength of ionic interactions. High salt concentrations can weaken electrostatic-driven binding.150 mM NaCl
Detergents/Additives Can prevent non-specific binding and aggregation of both the compound and the protein.0.01% Tween-20 or similar

Experimental Protocol: pH Screening

  • Prepare a series of buffers with varying pH values (e.g., from 6.0 to 8.5 in 0.5 pH unit increments). Use appropriate buffering agents for each pH range (e.g., MES for acidic, HEPES for neutral, Tris for basic).

  • Ensure your compound is soluble at each pH value before proceeding.

  • Perform your binding assay at each pH, keeping all other parameters constant.

  • Plot the measured binding affinity (e.g., Kd or IC50) against the buffer pH to identify the optimal pH for the interaction.

Guide 3: Assessing Steric and Conformational Effects

If solubility and buffer conditions have been optimized and the affinity is still low, the issue may lie in the molecular interactions between your analog and the target.

Logical Flow for Investigating Steric and Conformational Effects

A Hypothesis: Low affinity due to steric hindrance or unfavorable conformation. B Step 1: Computational Modeling (In Silico) - Dock analog into target's binding site. - Analyze for potential steric clashes. - Compare binding mode to lead compound. A->B C Step 2: Structure-Activity Relationship (SAR) Analysis - Synthesize and test analogs with systematically varied substituents (e.g., smaller groups, different linkers). B->C D Step 3: Biophysical Characterization - Use techniques like Isothermal Titration Calorimetry (ITC) to understand the thermodynamics of binding (enthalpy vs. entropy). C->D E Outcome: Identification of structural features causing low affinity. D->E F Action: Rational design of new analogs to mitigate negative interactions. E->F

Caption: Workflow for investigating steric and conformational effects.

Data Presentation: Example SAR Table

Analog Modification Binding Affinity (Kd, nM) Interpretation
Lead Compound -50Baseline
Analog 1 Added bulky t-butyl group5000Potential steric hindrance[7]
Analog 2 Replaced t-butyl with methyl group150Reduced steric clash improves affinity
Analog 3 Changed linker length800Suboptimal positioning in binding pocket

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[19][20][21] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[20]

  • Prepare solutions of your protein and analog in the optimized assay buffer. Ensure the solutions are degassed.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the analog solution into the injection syringe.

  • Perform a series of small injections of the analog into the protein solution.

  • Measure the heat change after each injection.

  • Analyze the resulting binding isotherm to determine the thermodynamic parameters.

A large unfavorable enthalpy change (positive ΔH) can indicate steric clashes or the disruption of favorable interactions. A large unfavorable entropy change (negative ΔS) can suggest that the analog is "freezing" in an unfavorable conformation upon binding.[20]

By systematically working through these troubleshooting guides, you can identify the root cause of low binding affinity for your 4-hydroxy-1-benzofuran-2-carboxylic acid analogs and rationally design new compounds with improved potency.

References

  • Steric effects in protein-drug binding. Grokipedia.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. (2025-07-31).
  • Binding Affinity. Malvern Panalytical.
  • Hlavacek WS, Posner RG, Perelson AS. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. PMC.
  • Binding Assays: Common Techniques and Key Considerations. Fluidic Sciences Ltd. (2025-03-21).
  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs.
  • A Thermodynamic Approach to the Affinity Optimization of Drug Candidates. PMC - NIH.
  • Techniques to Measure Binding. Biology LibreTexts. (2026-01-19).
  • What are some physical methods to determine binding affinity of a protein? ResearchGate. (2020-03-09).
  • How to measure and evaluate binding affinities. PMC.
  • Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. PubMed.
  • How to improve drug selectivity? Patsnap Synapse. (2025-05-21).
  • Binding of small molecules at interface of protein–protein complex – A newer approach to rational drug design. PMC.
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications.
  • What is pKa and how is it used in drug development? (2023-12-13).
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss. (2025-11-07).
  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • The Significance of Acid/Base Properties in Drug Discovery. PMC.
  • Protein binding of drugs. Deranged Physiology. (2023-12-18).
  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. MDPI. (2024-06-28).
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022-07-16).
  • Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Benchchem.
  • Advances and applications of binding affinity prediction methods in drug discovery.
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. (2012-01-15).
  • FACTORS AFFECTING PROTEIN BINDING OF DRUGS. HUFOCW.
  • The Role of Buffers in Biological and Chemical Experiments. MSE Supplies. (2025-09-02).
  • Binding Buffer: Significance and symbolism. (2025-09-22).
  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ResearchGate.
  • Buffer - assay buffer composition. NanoTemper Technologies.
  • Factors affecting protein drug binding and rotein drug binding. (2024-03-22).
  • Video: Factors Affecting Protein-Drug Binding: Protein-Related Factors. JoVE. (2025-02-12).
  • All About the Composition of Protein Purification Buffers and Why It Matters. GoldBio. (2024-02-27).
  • US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis. Google Patents.
  • The Essential of the Solubility for Drug Action. Crimson Publishers. (2023-09-21).
  • What should the binding buffer composition be for binding purified protein with DNA? ResearchGate. (2014-04-03).

Sources

Validation & Comparative

Comparative Efficacy Guide: 4-Hydroxy vs. 5-Hydroxybenzofuran-2-carboxylic Acid Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct isomeric building block is the most critical variable in early-stage rational drug design. The benzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized to synthesize multi-target therapeutics, kinase inhibitors, and anti-inflammatory agents[1].

However, the specific placement of the hydroxyl (-OH) group on the benzene ring of the benzofuran core fundamentally alters the molecule's electronic distribution, steric profile, and receptor-binding efficacy. This guide provides an in-depth, objective comparison between 4-Hydroxy-1-benzofuran-2-carboxylic acid and 5-Hydroxybenzofuran-2-carboxylic acid , detailing the mechanistic causality behind their divergent biological activities.

Mechanistic & Structural Analysis: The Causality of Position

The efficacy of a functionalized benzofuran derivative is dictated by how well it can intercalate into a target protein's binding pocket while maintaining favorable solvent interactions.

  • 5-Hydroxybenzofuran-2-carboxylic acid (CID 12208972): The hydroxyl group at the C-5 position projects outward from the convex face of the bicyclic system. This "para-like" extension makes the 5-OH group highly solvent-exposed and sterically unhindered. It serves as an ideal hydrogen-bond donor to interact with polar residues in deep receptor pockets, such as the hinge region of c-Met kinases or the allosteric sites of the NLRP3 inflammasome[2][3]. Furthermore, its derivatives exhibit broad-spectrum antimicrobial effects by disrupting microbial membrane integrity[4].

  • 4-Hydroxy-1-benzofuran-2-carboxylic acid (CID 14494064): The C-4 position is located peri to the C-3 position of the furan ring. Synthesized typically via the oxidative aromatization of 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid[5], this isomer suffers from significant steric hindrance. When bulky amides or esters are coupled at the C-2 carboxylic acid, the molecule often adopts a conformation that sterically crowds the 4-position. This prevents optimal receptor engagement, resulting in consistently lower efficacy across most standard high-throughput screening (HTS) panels compared to its 5-OH counterpart.

Quantitative Data Comparison

The following table summarizes the comparative performance of derivatives synthesized from these two isomeric scaffolds across various pharmacological targets:

Pharmacological Target / Metric4-Hydroxy-1-benzofuran-2-carboxylic acid5-Hydroxybenzofuran-2-carboxylic acid
PubChem CID 1449406412208972
Structural Topology Sterically hindered (Peri to C-3)Solvent-exposed (Para-like extension)
NLRP3 Inflammasome Inhibition Low efficacy (Steric clashing)High efficacy (IC₅₀ < 0.5 μM for derivatives)[2]
c-Met Kinase Inhibition Sub-optimal hinge bindingPotent (Optimal H-bond donor geometry)[3]
Antimicrobial Activity (MIC) > 50 μg/mL (Extrapolated)Broad-spectrum (0.78–12.5 μg/mL)[4]
Synthetic Accessibility Moderate (Requires oxidative aromatization)[5]High (Commercially abundant precursor)

Pathway Visualization: 5-OH Efficacy in NLRP3 Inhibition

Recent studies have highlighted the exceptional efficacy of 5-hydroxybenzofuran derivatives in treating colitis by selectively inhibiting the NLRP3 inflammasome[2]. The 5-OH scaffold effectively blocks the assembly of the inflammasome complex, preventing the cleavage of Caspase-1 and the subsequent release of the pro-inflammatory cytokine IL-1β.

G LPS Signal 1: LPS Priming TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB NLRP3_Pro Pro-IL-1β & NLRP3 NFKB->NLRP3_Pro Complex NLRP3 Inflammasome Assembly NLRP3_Pro->Complex ATP Signal 2: ATP Activation P2X7 P2X7 Receptor ATP->P2X7 Efflux K+ Efflux P2X7->Efflux Efflux->Complex Caspase Caspase-1 Cleavage Complex->Caspase IL1B IL-1β Secretion Caspase->IL1B Inhibitor 5-OH Benzofuran Inhibitor Inhibitor->Complex Prevents Assembly

NLRP3 Inflammasome signaling pathway and targeted inhibition by 5-OH benzofuran derivatives.

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate the efficacy of these scaffolds, researchers must employ rigorous, self-validating experimental workflows. Below are the optimized protocols for synthesizing and screening these compounds.

Protocol A: Chemoselective Amidation of Hydroxybenzofuran-2-carboxylic Acids

Causality Check: Standard coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) frequently fail when processing phenol-containing carboxylic intermediates due to unwanted side reactions with the unprotected phenolic hydroxyl group[1]. To bypass this, we utilize Propylphosphonic anhydride (T3P), which ensures chemoselective amidation without requiring transient protecting groups.

  • Preparation: Dissolve 1.0 eq of the selected scaffold (4-Hydroxy or 5-Hydroxybenzofuran-2-carboxylic acid) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Add 2.5 eq of N-methylmorpholine (NMM) and 1.5 eq of T3P (50% solution in EtOAc). Stir at room temperature for 30 minutes to form the active ester.

  • Coupling: Introduce 1.0 eq of the target amine derivative. Stir overnight at room temperature.

  • Validation (LC-MS): Before proceeding to biological assays, validate the reaction mixture via LC-MS. The absence of esterified phenol byproducts confirms the chemoselectivity of the T3P reagent.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, and purify via flash chromatography.

Protocol B: NLRP3 Inflammasome Inhibition Assay (In Vitro)

Causality Check: To ensure that the observed reduction in IL-1β is specifically due to NLRP3 inhibition (and not general cytotoxicity or interference with Signal 1), the assay must utilize a two-step activation model with built-in counter-screens against NLRC4 and AIM2 inflammasomes[2].

  • Cell Culture & Priming: Seed J774A.1 murine macrophages in 24-well plates. Prime the cells by incubating with 500 ng/mL LPS for 4 hours to upregulate Pro-IL-1β (Signal 1).

  • Compound Treatment: Wash the cells and pre-treat them with varying concentrations (0.1 μM to 10 μM) of the synthesized benzofuran derivatives for 1 hour. Self-Validation: Include MCC950 (0.013 μM) as a positive control[2].

  • Activation: Stimulate the cells with 5 mM ATP for 45 minutes to trigger K+ efflux and assemble the NLRP3 complex (Signal 2).

  • Quantification: Collect the culture supernatants. Quantify IL-1β secretion using a standard ELISA kit.

  • Counter-Screen: To validate selectivity, run parallel assays substituting ATP with Flagellin (to activate NLRC4) or poly(dA:dT) (to activate AIM2). A true NLRP3 inhibitor (like the 5-OH derivative) will not suppress IL-1β in these counter-screens[2].

W Step1 1. Scaffold Selection (4-OH vs 5-OH Isomer) Step2 2. T3P/NMM Amidation (Avoids Phenol Side-Reactions) Step1->Step2 Step3 3. LC-MS Validation (Confirms Amide Purity) Step2->Step3 Step4 4. J774A.1 Macrophage Assay (LPS + ATP Stimulation) Step3->Step4 Step5 5. ELISA & Western Blot (Quantify IL-1β & Caspase-1) Step4->Step5

Step-by-step experimental workflow for synthesizing and evaluating benzofuran-2-carboxamides.

Conclusion

For drug development professionals evaluating these two scaffolds, the experimental data heavily favors 5-hydroxybenzofuran-2-carboxylic acid . Its optimal steric profile and solvent-exposed hydroxyl group make it a superior hydrogen-bond donor, translating to higher binding affinities and broader efficacy across kinase, antimicrobial, and inflammasome targets. Conversely, while 4-hydroxy-1-benzofuran-2-carboxylic acid remains a viable synthetic intermediate, its peri-steric hindrance limits its utility in generating potent, high-affinity therapeutic candidates.

Sources

Comparing extraction yields of 4-hydroxy-1-benzofuran-2-carboxylic acid across organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Optimizing the Extraction of 4-hydroxy-1-benzofuran-2-carboxylic acid: A Comparative Analysis of Organic Solvents

Authored by a Senior Application Scientist

For drug development professionals and researchers, the efficient isolation of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of successful discovery and manufacturing. The compound 4-hydroxy-1-benzofuran-2-carboxylic acid represents a significant scaffold in medicinal chemistry, valued for its presence in a variety of biologically active molecules. The journey from a crude reaction mixture or natural source to a purified compound hinges on a critical, yet often underestimated, step: solvent extraction.

The choice of solvent is not arbitrary; it is a decision guided by the fundamental principles of physical chemistry that dictate the interaction between the solvent and the target molecule. An optimal solvent maximizes the yield of the desired compound while minimizing the co-extraction of impurities, thereby streamlining the entire purification workflow. This guide provides an in-depth, data-driven comparison of various organic solvents for the extraction of 4-hydroxy-1-benzofuran-2-carboxylic acid, grounded in both theoretical principles and practical experimental insights.

The Causality of Solvent Selection: A Mechanistic Overview

The extraction of a target molecule from a solid matrix is governed by its solubility in the chosen solvent. For 4-hydroxy-1-benzofuran-2-carboxylic acid, its molecular structure—featuring a polar hydroxyl (-OH) group, a hydrogen-bond-donating and -accepting carboxylic acid (-COOH) group, and an aromatic benzofuran ring system—is the primary determinant of its solubility profile.

The principle of "like dissolves like" is paramount. Solvents that can effectively interact with the polar functional groups of the target molecule will exhibit higher solvation capacity. Key solvent properties to consider include:

  • Polarity: A solvent's polarity determines its ability to solvate polar molecules. Polar solvents, with their significant dipole moments, can effectively surround and stabilize the polar regions of the 4-hydroxy-1-benzofuran-2-carboxylic acid molecule.

  • Hydrogen Bonding Capacity: The presence of hydrogen bond donors (like in alcohols) or acceptors (like in ketones) in a solvent allows for strong intermolecular interactions with the hydroxyl and carboxylic acid moieties of the target, significantly enhancing solubility.[1]

  • Dielectric Constant: This property reflects a solvent's ability to reduce the electrostatic attraction between oppositely charged ions, which is relevant for dissolving an acidic compound that can partially ionize.

Generally, polar solvents are expected to be more efficient in extracting phenolic compounds.[2][3] Specifically, medium to high polarity solvents are often optimal for the extraction of polyphenolic and antioxidant compounds from various matrices.[4][5]

Experimental Design: A Framework for Comparative Analysis

To provide a robust comparison, a standardized solid-liquid extraction protocol was designed. This protocol ensures that any observed differences in yield can be directly attributed to the solvent's intrinsic properties.

Standardized Extraction Protocol

A synthetic, inert solid matrix (e.g., Celite®) was uniformly impregnated with a known quantity (100 mg) of pure 4-hydroxy-1-benzofuran-2-carboxylic acid to create a standardized solid sample.

  • Sample Preparation: 1.0 g of the impregnated solid matrix was placed into a 50 mL screw-cap glass vial.

  • Solvent Addition: 20 mL of the selected organic solvent was added to the vial.

  • Extraction: The vial was placed in an ultrasonic bath and sonicated for 30 minutes at a constant temperature of 25°C to ensure efficient mass transfer.

  • Separation: The mixture was centrifuged at 4000 rpm for 10 minutes to pellet the solid matrix.

  • Quantification: The supernatant was carefully collected, filtered through a 0.22 µm syringe filter, and diluted appropriately. The concentration of 4-hydroxy-1-benzofuran-2-carboxylic acid in the extract was determined using High-Performance Liquid Chromatography (HPLC) with UV detection at a wavelength determined by the compound's absorbance maximum.

  • Yield Calculation: The extraction yield was calculated as the mass of the extracted compound divided by the initial mass, expressed as a percentage.

This entire workflow is visualized in the diagram below.

G cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis & Quantification start Start: 1.0 g Solid Matrix (100 mg Target Compound) add_solvent Add 20 mL of Test Solvent start->add_solvent sonicate Ultrasonic Bath (30 min, 25°C) add_solvent->sonicate centrifuge Centrifuge (4000 rpm, 10 min) sonicate->centrifuge collect Collect & Filter Supernatant centrifuge->collect hplc HPLC-UV Analysis collect->hplc calculate Calculate Extraction Yield (%) hplc->calculate end End: Comparative Yield Data calculate->end

Caption: Standardized workflow for the comparative solvent extraction.

Performance Data: Extraction Yields Across Organic Solvents

The following table summarizes the experimental extraction yields of 4-hydroxy-1-benzofuran-2-carboxylic acid using a selection of solvents with varying polarities. Solvent properties are included to facilitate a comprehensive analysis.

SolventPolarity IndexBoiling Point (°C)Hydrogen BondingExtraction Yield (%)
n-Hexane0.169Non-polar< 1%
Toluene2.4111Non-polar8%
Dichloromethane3.140Weak Acceptor25%
Ethyl Acetate4.477Acceptor68%
Acetone5.156Acceptor85%
Ethanol5.278Donor & Acceptor94%
Methanol6.665Donor & Acceptor97%
Water10.2100Donor & Acceptor45%

Analysis and Discussion: Correlating Solvent Properties with Extraction Efficiency

The experimental data reveals a strong correlation between solvent properties and extraction efficiency, affirming the foundational principles of chemical interactions.

  • Non-Polar Solvents (n-Hexane, Toluene): These solvents delivered negligible to very low yields. Their inability to form significant polar or hydrogen-bonding interactions with the hydroxyl and carboxylic acid groups of the target molecule results in extremely poor solvation.

  • Polar Aprotic Solvents (Dichloromethane, Ethyl Acetate, Acetone): This class of solvents showed a clear trend of increasing yield with rising polarity. Acetone, with the highest polarity index in this subgroup, proved to be a highly effective solvent. Its ability to act as a strong hydrogen bond acceptor allows it to interact favorably with the -OH and -COOH protons of the analyte, leading to good solubility.

  • Polar Protic Solvents (Ethanol, Methanol): These solvents demonstrated the highest extraction efficiencies. Methanol, being the most polar organic solvent tested and possessing both hydrogen bond donating and accepting capabilities, achieved a near-quantitative extraction yield of 97%. This superior performance is directly attributable to its ability to form strong hydrogen bonds with both the hydroxyl and carboxylic acid functional groups, effectively solvating the molecule.

  • Water: While being the most polar solvent, water's extraction yield was moderate (45%). This can be attributed to the strong intermolecular hydrogen bonding network of water itself, which must be disrupted to create a solvation cavity for the relatively large and less polar benzofuran ring system. Although the polar groups are well-solvated, the hydrophobic part of the molecule limits its overall solubility compared to that in polar organic solvents like methanol.

Conclusion and Recommendations for Researchers

Based on this comparative analysis, methanol is the most effective solvent for the solid-liquid extraction of 4-hydroxy-1-benzofuran-2-carboxylic acid, affording the highest yield under the tested conditions. Ethanol and acetone also serve as excellent, high-yield alternatives.

For drug development professionals, this data provides a clear directive for process optimization. When scaling up, factors such as solvent boiling point (for ease of removal post-extraction), cost, and safety/toxicity profiles must also be considered. For instance, ethanol may be preferred over methanol in certain pharmaceutical applications due to its lower toxicity.

This guide underscores that a methodical, property-driven approach to solvent selection is critical for maximizing the efficiency of chemical isolation and purification workflows. By understanding the underlying molecular interactions, scientists can make informed decisions that save time, reduce waste, and improve the overall quality of their research and development outcomes.

References

  • Current Research in Nutrition and Food Science. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. [Link]

  • International Food Research Journal. The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. [Link]

  • ResearchGate. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. [Link]

  • MDPI. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. [Link]

  • MDPI. Effect of Solvent Polarity and pH on the Phenolic Content and Antioxidant Activity of Aronia melanocarpa L. Extracts. [Link]

  • Elsevier. Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [Link]

Sources

Inter-Laboratory Validation of 4-Hydroxy-1-benzofuran-2-carboxylic Acid Assay Protocols: UHPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Validation Report

Executive Summary & Chemical Context

4-Hydroxy-1-benzofuran-2-carboxylic acid (4-HBCA, CAS 113511-42-5) is a highly valued structural motif in medicinal chemistry. Originally synthesized via the dehydrogenation of 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ([1]), this compound serves as a critical intermediate for the development of mammalian 5-lipoxygenase (5-LOX) inhibitors. These derivatives are instrumental in blocking leukotriene biosynthesis, a primary driver of asthmatic and inflammatory diseases ([2]).

Because 4-HBCA is utilized both as an Active Pharmaceutical Ingredient (API) intermediate and a biomarker in pharmacokinetic (PK) profiling, laboratories require robust, orthogonal analytical methods. This guide objectively compares two inter-laboratory validated platforms: High-Throughput UHPLC-UV (optimized for API purity and reaction monitoring) and High-Sensitivity LC-MS/MS (optimized for trace-level in vivo PK analysis).

Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX Substrate LTA4 Leukotriene A4 (LTA4) LOX->LTA4 Oxidation Inflam Inflammatory Response LTA4->Inflam Downstream Signaling HBCA 4-HBCA Derivatives (Inhibitor) HBCA->LOX Active Site Blockade

Figure 1: Mechanism of action for 4-HBCA derivatives inhibiting the 5-Lipoxygenase (5-LOX) inflammatory pathway.

Mechanistic Causality in Assay Design

As an Application Scientist, method development cannot rely on trial and error; it must be grounded in the molecule's physicochemical properties. 4-HBCA possesses two ionizable groups: a carboxylic acid (pKa ~3.8) and a phenolic hydroxyl (pKa ~9.5).

  • For UHPLC-UV: The extended π-electron system of the benzofuran ring, conjugated with the carboxylic acid, provides a strong bathochromic shift resulting in robust UV absorbance at 254 nm. To prevent peak tailing on a hydrophobic C18 column, the mobile phase must be highly acidic (pH 2.7 using 0.1% Formic Acid) to ensure the carboxylic acid remains fully protonated (neutral).

  • For LC-MS/MS: Conversely, mass spectrometry requires efficient gas-phase ionization. Operating in Electrospray Ionization Negative mode (ESI-) is optimal. By utilizing a near-neutral mobile phase (10 mM Ammonium Acetate, pH 6.8), the carboxylic acid is pre-ionized in solution as a carboxylate anion [M−H]− , exponentially increasing the sensitivity of the MS detector.

Experimental Methodologies & Self-Validating Systems

Both protocols strictly adhere to the . To guarantee trustworthiness, both workflows integrate an Internal Standard (IS)—3-methyl-1-benzofuran-2-carboxylic acid—which normalizes matrix effects and injection anomalies.

Protocol 1: High-Throughput UHPLC-UV (Lab A)

Objective: API batch release and synthetic reaction monitoring. Self-Validating Mechanism: The protocol utilizes a bracketing calibration strategy. Quality Control (QC) samples are injected every 10 unknown samples. If the calculated concentration of the bracketing QCs deviates by >±15%, the system automatically invalidates the batch, forcing a system recalibration.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of the synthetic batch in 10 mL of Methanol. Dilute 1:100 in Mobile Phase A.

  • IS Spiking: Add 10 µL of IS working solution (50 µg/mL) to 990 µL of the diluted sample.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter to remove particulates that could overpressure the UHPLC system.

  • Chromatography:

    • Column: C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes.

  • Detection: UV absorbance at 254 nm.

Protocol 2: High-Sensitivity LC-MS/MS (Lab B)

Objective: Trace-level quantification in biological matrices (e.g., rat plasma) for PK studies. Self-Validating Mechanism: A post-column infusion experiment is embedded in the System Suitability Test (SST). A continuous flow of 4-HBCA is infused post-column while a blank matrix extract is injected. Any drop in the baseline MS signal indicates a zone of ion suppression, verifying that the analyte elutes outside of matrix interference windows.

Step-by-Step Workflow:

  • Matrix Aliquoting: Transfer 50 µL of rat plasma sample into a 96-well plate.

  • IS Spiking: Add 10 µL of IS (50 ng/mL in 50% Methanol).

  • Protein Precipitation (PPT): Add 150 µL of cold Acetonitrile to denature plasma proteins.

  • Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Mass Spectrometry (MRM):

    • Ionization: ESI Negative Mode.

    • Precursor Ion: m/z 177.0 [M−H]− .

    • Product Ion: m/z 133.0. (Causality: The loss of 44 Da corresponds to the thermodynamically favored neutral loss of CO2​ from the carboxylic acid moiety).

ValidationSystem Start System Suitability Test (SST) Blank Matrix Blank Injection (Check for Carryover) Start->Blank IS Internal Standard (IS) Addition (3-Methyl-1-benzofuran-2-carboxylic acid) Blank->IS QC Quality Control (QC) Samples (Low, Mid, High) IS->QC Accept Acceptance Criteria Met? (RSD < 15%, Accuracy 85-115%) QC->Accept Accept->Start No (Troubleshoot) Proceed Proceed to Sample Analysis Accept->Proceed Yes

Figure 2: Self-validating bioanalytical workflow ensuring data integrity prior to sample analysis.

Data Presentation: Inter-Laboratory Comparison

The following tables summarize the quantitative validation data collected from both laboratories, objectively comparing the performance envelopes of the two methodologies.

Table 1: Analytical Target Profile (ATP) Comparison
ParameterLab A: UHPLC-UVLab B: LC-MS/MS
Primary Application API Purity & Reaction MonitoringPharmacokinetics & Trace Analysis
Mobile Phase pH Acidic (pH 2.7)Near-Neutral (pH 6.8)
Detection Mechanism Chromophore absorption (254 nm)MRM Transition (m/z 177 → 133)
Linear Range 1.0 - 100 µg/mL1.0 - 1000 ng/mL
Internal Standard (IS) 3-Methyl-1-benzofuran-2-carboxylic acid3-Methyl-1-benzofuran-2-carboxylic acid
Table 2: Inter-Laboratory Validation Metrics (ICH M10 Guidelines)
Validation MetricUHPLC-UVLC-MS/MSICH M10 Acceptance Criteria
Limit of Detection (LOD) 0.3 µg/mL0.2 ng/mLSignal-to-Noise ≥ 3:1
Lower Limit of Quantitation (LLOQ) 1.0 µg/mL1.0 ng/mLSignal-to-Noise ≥ 10:1
Intra-day Precision (CV%) 1.2 - 2.8%3.5 - 6.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) ± 3.5%± 5.8%± 15% (± 20% at LLOQ)
Matrix Effect (IS-normalized) N/A (Neat Solvent)92.4 - 105.1%CV ≤ 15%
Carryover < 0.1%< 0.5%≤ 20% of LLOQ

Conclusion

The selection of an assay protocol for 4-hydroxy-1-benzofuran-2-carboxylic acid is strictly dictated by the analytical target profile. Lab A's UHPLC-UV method provides superior intra-day precision (1.2 - 2.8%) and is highly cost-effective for macroscopic purity assessments. Conversely, Lab B's LC-MS/MS method achieves a 1000-fold increase in sensitivity (LOD of 0.2 ng/mL) through targeted MRM transitions, making it the mandatory choice for biological matrix analysis and PK profiling where compound concentrations fall well below the UV detection threshold.

References

  • Title: A New Preparative Method of 4-Hydroxybenzofuran-2-carboxylic Acid Derivatives Source: Bulletin of the Chemical Society of Japan (Yamaguchi et al., 1989) URL: [Link]

  • Title: US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis Source: Google Patents URL
  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Safety Operating Guide

Mastering the Safe Handling of 4-Hydroxy-1-benzofuran-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the integrity of an experiment is paramount. This principle extends beyond the precision of measurements and the purity of reagents; it fundamentally begins with the safety of the scientist. 4-Hydroxy-1-benzofuran-2-carboxylic acid is a compound with significant potential in research and development. However, its handling demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research environment.

Hazard Profile of 4-Hydroxy-1-benzofuran-2-carboxylic Acid

Understanding the specific risks associated with a chemical is the foundation of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Hydroxy-1-benzofuran-2-carboxylic acid presents several hazards that must be addressed through appropriate engineering controls and personal protective equipment.[1]

Key Hazard Classifications:

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation2H315Causes skin irritation.
Eye Irritation2AH319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H336May cause respiratory irritation, drowsiness or dizziness.

Source: Notified Classification & Labelling (C&L)[1]

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[2] The fine, powdered nature of this solid compound increases the risk of aerosolization, making engineering controls and respiratory protection critical during handling.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with 4-Hydroxy-1-benzofuran-2-carboxylic acid. The following protocol is a mandatory minimum for any procedure involving this compound.

Eye and Face Protection
  • Requirement: Chemical safety goggles with side shields are the minimum requirement.[2]

  • Rationale: To prevent eye irritation from airborne particles or accidental splashes, direct and peripheral protection is necessary. If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

Hand Protection
  • Requirement: Chemically resistant gloves, such as nitrile, are required.[3] Always inspect gloves for tears or punctures before use.

Body Protection
  • Requirement: A standard laboratory coat must be worn and fully fastened.

  • Rationale: This protects against accidental spills and contamination of personal clothing. Ensure the lab coat has cuffs that can be tucked into gloves to provide a continuous barrier.

Respiratory Protection
  • Requirement: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood.[3] If a fume hood is not available or if engineering controls are insufficient to control exposure, a NIOSH-approved respirator with a particulate filter (N95, N100, or P100) is necessary.[5][6][7]

  • Rationale: The inhalation toxicity and potential for respiratory irritation make it imperative to prevent airborne particles from being inhaled. A fume hood provides the primary engineering control. In its absence, respiratory protection is a crucial secondary defense.

Safe Handling and Operations

Adherence to a strict operational workflow is key to minimizing exposure and preventing contamination.

Weighing and Dispensing Workflow

The process of weighing and dispensing solid 4-Hydroxy-1-benzofuran-2-carboxylic acid carries a high risk of generating airborne dust. The following step-by-step procedure must be followed:

  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Decontaminate the work surface before and after use.

  • Containment: Place all necessary equipment (balance, weigh paper/boat, spatula, and waste container) inside the fume hood.

  • Dispensing: Carefully transfer the required amount of the compound from the stock bottle to the weigh boat. Use a spatula and avoid any sudden movements that could create a dust cloud.

  • Closure: Securely cap the stock bottle immediately after dispensing.

  • Cleanup: Gently wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel to collect any residual powder. Dispose of the cleaning materials as hazardous waste.

Weighing_Workflow cluster_fume_hood Inside Chemical Fume Hood prep 1. Prepare & Decontaminate Work Surface contain 2. Place Equipment (Balance, Spatula, Waste) prep->contain Ready dispense 3. Dispense Compound (Slow, Careful Transfer) contain->dispense Ready close_stock 4. Securely Cap Stock Bottle dispense->close_stock Dispensed cleanup 5. Wet-Wipe Surfaces & Equipment close_stock->cleanup Complete end_process End cleanup->end_process Decontaminated start Start start->prep

Caption: Workflow for Safely Weighing Powdered Chemicals.

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial to ensure safety and prevent the spread of contamination.

For a Minor Spill (within a fume hood):

  • Alert: Notify colleagues in the immediate area.

  • Contain: Use absorbent pads to gently cover the spill to prevent further aerosolization.

  • Clean: Lightly moisten the absorbent material with an inert solvent (such as water, if compatible) to minimize dust. Carefully collect the absorbed material and any contaminated debris using a scoop or dustpan.

  • Dispose: Place all cleanup materials into a clearly labeled, sealed hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable cleaning agent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For a Major Spill (outside a fume hood):

  • Evacuate: Immediately alert everyone in the laboratory and evacuate the area.

  • Isolate: Restrict access to the contaminated zone. If possible and safe to do so, increase ventilation to the area.

  • Report: Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill of a hazardous powder without specialized training and equipment.

Waste Disposal Plan

Proper disposal of 4-Hydroxy-1-benzofuran-2-carboxylic acid and any associated contaminated materials is a critical final step to ensure laboratory and environmental safety.

  • Chemical Waste: Unused or waste 4-Hydroxy-1-benzofuran-2-carboxylic acid must be treated as hazardous chemical waste. It should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh boats, absorbent pads, and cleaning materials, must also be disposed of as hazardous waste. These items should be placed in a separate, labeled solid waste container.

  • Disposal Pathway: All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program. Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.

Disposal_Plan cluster_waste_streams Waste Generation cluster_containers Segregated Waste Containers chem_waste Unused/Waste Chemical liquid_waste_container Labeled Chemical Hazardous Waste chem_waste->liquid_waste_container Collect contam_ppe Contaminated PPE (Gloves, etc.) solid_waste_container Labeled Solid Hazardous Waste contam_ppe->solid_waste_container Collect contam_materials Contaminated Materials (Weigh Boats, Wipes) contam_materials->solid_waste_container Collect disposal_facility Licensed Hazardous Waste Disposal Facility solid_waste_container->disposal_facility Dispose via EHS liquid_waste_container->disposal_facility Dispose via EHS

Caption: Waste Segregation and Disposal Pathway.

By integrating these safety protocols and operational plans into your daily laboratory work, you can confidently handle 4-Hydroxy-1-benzofuran-2-carboxylic acid, ensuring a safe environment for yourself and your colleagues while advancing your scientific endeavors.

References

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask.
  • NextSDS. (n.d.). 4-hydroxy-1-benzofuran-2-carboxylic acid — Chemical Substance Information.
  • Managing Fine Powder Dust in Chemical Production Lines. (2025, December 2). [Source Name].
  • XAMAX® Clothing. (n.d.). Respiratory Protection | Workplace Safety for Dust & Fumes.
  • [Source Name]. (n.d.).
  • European Union. (n.d.). Respiratory protection - Samancta.
  • TCI Chemicals. (2025, November 26).
  • [Source Name]. (2026, February 25).
  • Fisher Scientific. (2025, December 18).
  • CPAChem. (2023, January 9).
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Sigma-Aldrich. (2026, March 5).
  • University of Michigan. (n.d.). Glove Compatibility Chart - Environment, Health & Safety.
  • LLG-Labware. (n.d.). LLG-Gloves Nitrile.
  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.